Illudalic Acid
Description
isolated from Clitocybe illudens; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
18508-77-5 |
|---|---|
Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
3,6-dihydroxy-8,8-dimethyl-1-oxo-3,4,7,9-tetrahydrocyclopenta[h]isochromene-5-carbaldehyde |
InChI |
InChI=1S/C15H16O5/c1-15(2)4-8-9(5-15)13(18)10(6-16)7-3-11(17)20-14(19)12(7)8/h6,11,17-18H,3-5H2,1-2H3 |
InChI Key |
BDEDPKFUFGCVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C3C(=C(C(=C2C1)O)C=O)CC(OC3=O)O)C |
Synonyms |
3,6-dihydroxy-8,8-dimethyl-1-oxo-1,3,4,7,8,9-hexahydro-cyclopenta(h)isochromene-5-carbaldehyde illudalic acid |
Origin of Product |
United States |
Foundational & Exploratory
Illudalic Acid: A Technical Guide to its Discovery, Origin, and Phosphatase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Illudalic acid, a sesquiterpenoid natural product, has emerged as a significant molecule of interest in drug discovery due to its potent and selective inhibitory activity against protein tyrosine phosphatases (PTPs), particularly the Leukocyte Antigen-Related (LAR) subfamily. This technical guide provides a comprehensive overview of the discovery, fungal origin, and detailed biochemical characterization of this compound's inhibitory properties. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working on PTP inhibitors and related therapeutic areas.
Discovery and Origin
This compound was first identified as a metabolite of the bioluminescent mushroom Omphalotus illudens (formerly known as Clitocybe illudens), commonly known as the jack-o'-lantern mushroom.[1][2] Initial studies focused on the isolation and structural elucidation of various metabolites from this fungus.[3][4] It was later that high-throughput screening efforts identified this compound as a potent and selective inhibitor of the LAR protein tyrosine phosphatase, sparking significant interest in its potential as a pharmacological tool and therapeutic lead.[1]
Quantitative Inhibitory Activity
This compound and its synthetic analogs have been evaluated against a panel of protein phosphatases. The following tables summarize the key quantitative data on their inhibitory potency and kinetics.
Table 1: Inhibitory Potency (IC50) of this compound and its Analogs against Various Phosphatases
| Compound | Target Phosphatase | IC50 (µM) | Notes |
| This compound | LAR | 1.30[5] | Potent and selective inhibitor. |
| This compound | LAR | 2.1 ± 0.2 | at pH 6.5[1] |
| This compound | LAR | 0.052 ± 0.010 | at pH 7.5[1] |
| This compound | PTPµ | Moderately Potent | - |
| This compound | CD45 | Moderately Potent | - |
| This compound | PHPT1 | 3.5 ± 0.6[6] | Non-covalent, non-competitive inhibition. |
| IA1-8H2 (analog) | PHPT1 | 3.4 ± 0.7[6] | Didesmethyl analog. |
| 7-BIA (analog) | PTPRD | Potent | 7-butoxy analog. |
| Analog 15e | LAR | 0.180 | Submicromolar inhibition.[7][8] |
Table 2: Kinetic Constants for the Covalent Inhibition of LAR by this compound
| Condition | KI (µM) | kinact (min-1) | kinact/KI (M-1s-1) |
| pH 6.5 | 130 ± 50[7] | 1.3 ± 0.4[7] | ~167 |
| pH 7.5, 37°C | 8 ± 3[1][9] | 2.3 ± 0.4[1][9] | ~4792 |
Mechanism of Action and Signaling Pathways
This compound inhibits LAR phosphatase through a covalent ligation mechanism.[5][10] The proposed mechanism involves the nucleophilic attack of the catalytic cysteine residue in the active site of LAR on the electrophilic aldehyde of the open-ring form of this compound. This forms a stable covalent adduct, leading to irreversible inhibition of the enzyme.
Caption: Proposed mechanism of covalent inhibition of LAR phosphatase by this compound.
Experimental Protocols
General Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against PTPs using a colorimetric or fluorometric substrate.
Materials:
-
Recombinant human PTP enzyme (e.g., LAR, PTP1B)
-
PTP substrate:
-
For colorimetric assay: p-Nitrophenyl phosphate (pNPP)
-
For fluorometric assay: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compound (this compound or analogs) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add a defined amount of the PTP enzyme to each well.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the phosphatase reaction by adding the PTP substrate (pNPP or DiFMUP) to each well.
-
Monitor the change in absorbance (at 405 nm for pNPP) or fluorescence (Ex/Em ~358/450 nm for DiFMUP) over time using a microplate reader.
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Determination of Kinetic Constants for Covalent Inhibition
This protocol is used to determine the kinetic parameters (KI and kinact) for time-dependent, irreversible inhibitors.
Procedure:
-
Select a concentration of the PTP enzyme and substrate.
-
In a series of reactions, incubate the enzyme with various concentrations of the covalent inhibitor.
-
At different time points, initiate the reaction by adding the substrate.
-
Measure the initial reaction rates at each inhibitor concentration and time point.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine KI and kinact: kobs = kinact * [I] / (KI + [I])
Caption: Experimental workflow for a typical PTP inhibition assay.
Conclusion
This compound represents a promising natural product scaffold for the development of selective inhibitors of the LAR subfamily of protein tyrosine phosphatases. Its unique covalent mechanism of action offers a potential avenue for achieving high potency and prolonged duration of action. The data and protocols presented in this guide provide a solid foundation for further research into the medicinal chemistry, pharmacology, and therapeutic potential of this compound and its derivatives. Continued investigation into the structure-activity relationships and optimization of its pharmacokinetic properties will be crucial for translating the potential of this fascinating natural product into novel therapeutics.
References
- 1. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omphalotus illudens - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolites of Clitocybe illudens. IV. This compound, a sesquiterpenoid, and illudinine, a sesquiterpenoid alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Derivatives of the Fungal Natural Product this compound Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Mechanism of Covalent Inhibition of LAR Phosphatase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of covalent inhibition of LAR phosphatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unraveling of a Fungal Metabolite: A Technical Guide to the Structure Elucidation of Illudalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudalic acid, a sesquiterpenoid natural product first isolated from the poisonous mushroom Clitocybe illudens (now known as Omphalotus illudens), stands as a molecule of significant interest due to its unique chemical architecture and promising biological activity. Initially characterized in 1969, its complex, polycyclic structure presented a notable challenge to the chemists of its time. The definitive confirmation of its structure through total synthesis in 1977 was a landmark achievement in natural product chemistry. More recently, this compound has garnered renewed attention as a potent and selective inhibitor of the Leukocyte Antigen-Related (LAR) protein tyrosine phosphatase, highlighting its potential as a lead compound in drug discovery. This technical guide provides an in-depth exploration of the core scientific investigations that led to the elucidation of this compound's structure, presenting the key experimental data and methodologies for a comprehensive understanding of this fascinating molecule.
Core Structure and Initial Investigations
The journey to unveil the structure of this compound began with its isolation from fungal cultures. Early studies focused on classical chemical degradation and spectroscopic analysis to piece together its molecular framework.
Isolation of this compound
The initial isolation of this compound was reported by Nair and colleagues in 1969. The process involved the cultivation of Clitocybe illudens in a suitable broth, followed by extraction and chromatographic separation of the metabolites.
Experimental Protocol: Isolation of this compound (Adapted from Nair et al., 1969)
-
Cultivation: Clitocybe illudens is grown in a liquid medium containing glucose, peptone, and yeast extract for several weeks.
-
Extraction: The culture filtrate is acidified and extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and preparative thin-layer chromatography, to yield pure, crystalline this compound.
Early Spectroscopic Data and Structural Hypotheses
The initial structure elucidation relied heavily on the spectroscopic techniques available at the time, primarily UV, IR, and early NMR and mass spectrometry.
Table 1: Early Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data (from Nair et al., 1969) | Interpretation |
| UV (in Ethanol) | λmax 235 nm (ε 12,000), 320 nm (ε 4,500) | Suggests the presence of a conjugated system, likely an α,β-unsaturated carbonyl or an aromatic ring. |
| IR (KBr) | 3400 cm⁻¹ (O-H), 1740 cm⁻¹ (C=O, lactone), 1680 cm⁻¹ (C=O, conjugated aldehyde), 1620 cm⁻¹ (C=C) | Indicates the presence of hydroxyl, lactone, conjugated aldehyde, and alkene functional groups. |
| ¹H NMR | Complex multiplets, signals for methyl groups, olefinic protons, and an aldehyde proton. | Confirms the presence of various proton environments consistent with a complex polycyclic structure. |
| Mass Spectrometry | M⁺ at m/z 276 | Establishes the molecular weight of this compound. |
Based on these data and chemical degradation studies, Nair and his team proposed the correct polycyclic structure of this compound, a remarkable feat given the limitations of the available analytical methods.
The Definitive Proof: Total Synthesis
The unequivocal confirmation of the proposed structure of this compound was achieved through its total synthesis by R.B. Woodward and T.R. Hoye in 1977. This elegant synthesis not only validated the proposed structure but also provided a pathway for the creation of analogs for further biological evaluation.
Retrosynthetic Analysis and Synthetic Strategy
The Woodward synthesis is a testament to strategic planning in organic chemistry. A simplified retrosynthetic analysis reveals the key bond disconnections and strategic intermediates.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis involved a multi-step sequence starting from a readily available indanone derivative. Key transformations included an annulation to construct the tricyclic core, selective oxidations, and the final installation of the lactone and aldehyde functionalities.
Experimental Protocol: Key Step in the Total Synthesis of this compound (Adapted from Woodward and Hoye, 1977)
Formation of the Tricyclic Ketone:
-
A solution of the indanone derivative in a suitable solvent is treated with a strong base to form the corresponding enolate.
-
The enolate is then reacted with an appropriate electrophile to initiate the annulation reaction.
-
The resulting intermediate undergoes an intramolecular aldol condensation followed by dehydration to afford the tricyclic ketone.
-
Purification is achieved through recrystallization or column chromatography.
The successful synthesis of a compound with identical spectroscopic properties to the natural isolate provided the ultimate proof of the structure of this compound.
Modern Spectroscopic Characterization
With the advancement of analytical techniques, the structure of this compound has been further confirmed and characterized with greater detail, particularly through modern high-field NMR spectroscopy.
Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |
| 1 | 171.5 | - |
| 3 | 95.2 | 5.89 (s) |
| 3a | 40.1 | 2.95 (m) |
| 4 | 28.9 | 2.20 (m), 1.95 (m) |
| 5 | 130.8 | - |
| 5a | 138.1 | - |
| 6 | 158.5 | - |
| 7 | 118.9 | 7.87 (s) |
| 8 | 36.2 | - |
| 8a | 48.5 | 2.65 (m) |
| 9 | 42.1 | 2.50 (m), 2.35 (m) |
| 10 | 191.8 | 10.54 (s) |
| 11 (CH₃) | 29.1 | 1.15 (s) |
| 12 (CH₃) | 29.1 | 1.15 (s) |
| OH | - | Variable |
Note: Chemical shifts are reported in ppm and are referenced to the solvent signal. Data is compiled from various sources reporting the synthesis of this compound.
Mass Spectrometry Fragmentation
Electrospray ionization mass spectrometry (ESI-MS) provides further structural information through the analysis of fragmentation patterns.
Caption: Proposed ESI-MS fragmentation of this compound.
Conclusion
The structure elucidation of this compound is a compelling story of chemical discovery, showcasing the power of spectroscopy, chemical synthesis, and logical deduction. From its initial isolation and characterization using classical methods to its definitive confirmation through an elegant total synthesis, the journey to understand this complex natural product has been a testament to the advancements in organic chemistry. Today, with its structure firmly established, this compound continues to be a subject of intense research, not only for its intriguing chemical properties but also for its potential as a therapeutic agent. This guide provides a foundational understanding of the key experimental evidence and methodologies that have cemented our knowledge of this important fungal metabolite.
An In-Depth Technical Guide to the Illudalic Acid Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Illudalic acid, a sesquiterpenoid natural product isolated from fungi of the genus Omphalotus, has garnered significant interest due to its potent and selective inhibitory activity against protein tyrosine phosphatases. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. We delve into the proposed enzymatic cascade, from the precursor molecule farnesyl pyrophosphate to the final intricate structure of this compound. This guide summarizes the key enzymes involved, including sesquiterpene synthases, cytochrome P450 monooxygenases, and a putative Baeyer-Villiger monooxygenase, and presents the available quantitative data. Furthermore, detailed experimental protocols for the elucidation and characterization of this pathway are provided, offering a practical framework for researchers in the field. Visualizations of the proposed pathway and experimental workflows are included to facilitate a deeper understanding of the molecular logic underlying the biosynthesis of this promising therapeutic lead compound.
Introduction
This compound is a member of the illudane family of sesquiterpenoids, which are secondary metabolites produced by various fungi, most notably the jack-o'-lantern mushroom, Omphalotus olearius (also referred to as Omphalotus illudens).[1][2] While initially identified as an inactive compound, subsequent studies revealed its potent and selective inhibitory effects on the leukocyte common antigen-related (LAR) subfamily of protein tyrosine phosphatases (PTPs), making it a valuable lead structure for the development of novel therapeutics.[1] Understanding the biosynthesis of this compound is crucial for enabling its biotechnological production and for generating novel analogs with improved pharmacological properties. This guide synthesizes the current knowledge of the this compound biosynthetic pathway, focusing on the core enzymatic transformations.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a multi-step enzymatic process that begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP). The pathway can be conceptually divided into three main stages: cyclization, oxidation, and lactonization. The genes encoding the enzymes for this pathway are co-located in biosynthetic gene clusters within the genome of Omphalotus olearius, providing strong evidence for their concerted role.[3]
Stage 1: Cyclization of Farnesyl Pyrophosphate
The initial and committing step in this compound biosynthesis is the cyclization of the linear precursor farnesyl pyrophosphate (FPP) to form the tricyclic protoilludane scaffold. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs).
-
Precursor: Farnesyl Pyrophosphate (FPP)
-
Enzyme: Sesquiterpene Synthase (STS) - specifically, Δ-6-Protoilludene Synthase. In Omphalotus olearius, two such enzymes, Omp6 and Omp7, have been identified and characterized.[3]
-
Product: Δ-6-Protoilludene
The reaction proceeds through a series of carbocationic intermediates and rearrangements, ultimately leading to the formation of the characteristic 5-6-4 fused ring system of the protoilludane skeleton. Both Omp6 and Omp7 have been shown to produce Δ-6-protoilludene with high fidelity (>99%).[3]
Stage 2: Oxidative Functionalization
Following the formation of the Δ-6-protoilludene scaffold, a series of oxidative modifications are required to introduce the necessary functional groups. These reactions are catalyzed by cytochrome P450 monooxygenases (P450s), which are known to be involved in the tailoring of terpene skeletons.[4] The gene clusters containing omp6 and omp7 in O. olearius also harbor several putative P450 genes, strongly suggesting their involvement in the pathway.[3] The exact sequence and intermediates of these oxidation steps have not yet been fully elucidated, but they are proposed to lead to a key keto-intermediate.
-
Substrate: Δ-6-Protoilludene
-
Enzymes: Cytochrome P450 Monooxygenases (from Omp6/Omp7 clusters)
-
Proposed Intermediate: A multi-oxidized protoilludane derivative (keto-intermediate).
These P450s likely perform a series of hydroxylation and oxidation reactions on the protoilludane core.
Stage 3: Baeyer-Villiger Oxidation and Final Rearrangements
The final key transformation in the biosynthesis of this compound is believed to be a Baeyer-Villiger oxidation. This type of reaction, catalyzed by a Baeyer-Villiger monooxygenase (BVMO), involves the insertion of an oxygen atom adjacent to a carbonyl group, leading to the formation of an ester or lactone.[5][6] The presence of a putative FAD-binding protein, characteristic of BVMOs, within the omp6 and omp7 gene clusters supports this hypothesis.[3] This enzymatic step would form the lactone ring present in this compound. Subsequent, potentially spontaneous or enzyme-catalyzed, rearrangements would then lead to the final structure.
-
Substrate: Oxidized Protoilludane Intermediate (Keto-form)
-
Enzyme: Putative Baeyer-Villiger Monooxygenase (BVMO)
-
Product: this compound
The complete proposed pathway is illustrated in the following diagram:
Quantitative Data
While a complete set of kinetic parameters for all enzymes in the this compound pathway is not yet available, studies on the key sesquiterpene synthases, Omp6 and Omp7, from Omphalotus olearius have provided valuable quantitative insights.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Omp6 | (E,E)-FPP | 2.1 ± 0.3 | 0.045 ± 0.002 | 2.1 x 104 | [3] |
| Omp7 | (E,E)-FPP | 0.8 ± 0.1 | 0.18 ± 0.01 | 2.2 x 105 | [3] |
Table 1: Kinetic Parameters of Δ-6-Protoilludene Synthases from O. olearius [3]
The data indicate that Omp7 has a significantly higher catalytic efficiency (approximately 10-fold) than Omp6 for the conversion of FPP to Δ-6-protoilludene.[3] This suggests that Omp7 may be the primary enzyme responsible for this step under certain physiological conditions, or that the two enzymes may have distinct regulatory roles. Kinetic data for the downstream cytochrome P450s and the putative BVMO from Omphalotus have not yet been reported.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. The following protocols provide a general framework for the experimental characterization of the key enzymes involved.
Heterologous Expression of Biosynthetic Enzymes
To obtain sufficient quantities of purified enzymes for in vitro characterization, the corresponding genes from O. olearius are typically expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.
Protocol for Heterologous Expression in Saccharomyces cerevisiae
-
Gene Synthesis and Codon Optimization: Synthesize the open reading frames of the target genes (e.g., omp6, omp7, putative P450s, and BVMO) with codon optimization for S. cerevisiae to ensure high levels of expression.
-
Vector Construction: Clone the synthesized genes into a yeast expression vector, such as a pESC series plasmid, under the control of a strong, inducible promoter (e.g., GAL1).[7] The vector should also contain a selectable marker (e.g., URA3) for transformant selection.
-
Yeast Transformation: Transform the constructed plasmids into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Selection of Transformants: Plate the transformed yeast cells on a selective medium (e.g., synthetic complete medium lacking uracil) to select for successful transformants.
-
Protein Expression: Inoculate a single colony of a positive transformant into a liquid selective medium with a non-inducing carbon source (e.g., raffinose). Grow the culture to mid-log phase and then induce protein expression by adding galactose to the medium.
-
Cell Lysis and Protein Purification: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and lyse the cells using glass beads or a French press. Clarify the lysate by centrifugation and purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag was incorporated).
In Vitro Enzyme Assays
4.2.1. Sesquiterpene Synthase Activity Assay
This assay is used to determine the product profile and kinetic parameters of the sesquiterpene synthases (Omp6 and Omp7).
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT), the purified sesquiterpene synthase, and the substrate, farnesyl pyrophosphate (FPP).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Product Extraction: Extract the hydrocarbon products from the aqueous reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).
-
GC-MS Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the sesquiterpene products by comparing their retention times and mass spectra to authentic standards or published data.[8]
-
Kinetic Analysis: To determine kinetic parameters (Km and kcat), perform the assay with varying concentrations of FPP and measure the initial reaction velocities. Fit the data to the Michaelis-Menten equation.[3]
4.2.2. Cytochrome P450 Monooxygenase Activity Assay
This assay is designed to identify the function of the P450s in the this compound pathway.
-
Reaction System: Reconstitute the P450 activity in vitro by combining the purified P450 enzyme, a cytochrome P450 reductase (CPR) as a redox partner, and a source of electrons (NADPH).[9][10]
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4), the reconstituted P450 system, the substrate (Δ-6-protoilludene or other potential intermediates), and initiate the reaction by adding NADPH.
-
Incubation and Extraction: Incubate the reaction at an appropriate temperature (e.g., 28°C). Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
LC-MS/MS Analysis: Analyze the extracted products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify hydroxylated and other oxidized derivatives of the substrate.
4.2.3. Baeyer-Villiger Monooxygenase Activity Assay
This assay aims to confirm the lactonization step in the pathway.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), the purified BVMO, the putative keto-intermediate substrate, and NADPH.[6][11]
-
Monitoring the Reaction: Monitor the reaction by following the oxidation of NADPH spectrophotometrically at 340 nm.
-
Product Identification: After the reaction is complete, extract the products and analyze them by LC-MS/MS to identify the lactone product.
Conclusion
The biosynthesis of this compound presents a fascinating example of the complex enzymatic machinery that fungi have evolved to produce structurally diverse and biologically active secondary metabolites. While the initial cyclization step to form the protoilludane skeleton is well-characterized, the subsequent oxidative and rearrangement steps catalyzed by cytochrome P450 monooxygenases and a putative Baeyer-Villiger monooxygenase remain an active area of investigation. The experimental protocols outlined in this guide provide a roadmap for the complete elucidation of this pathway. A thorough understanding of the this compound biosynthetic pathway will not only provide fundamental insights into fungal natural product biosynthesis but also pave the way for the engineered production of this compound and novel, potent phosphatase inhibitors for therapeutic applications.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. dokumen.pub [dokumen.pub]
- 3. Draft genome of Omphalotus olearius provides a predictive framework for sesquiterpenoid natural product biosynthesis in Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traversing the fungal terpenome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and Catalytic Characterization of a Fungal Baeyer-Villiger Monooxygenase | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. Steady-state kinetic characterization of sesquiterpene synthases by gas chromatography-mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural and Catalytic Characterization of a Fungal Baeyer-Villiger Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Illudalic Acid: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Illudalic acid, a sesquiterpenoid natural product originally isolated from the toxic mushroom Omphalotus illudens, has emerged as a significant lead compound in the development of selective enzyme inhibitors.[1] Initially identified as an inactive compound, subsequent high-throughput screening revealed its potent and selective inhibitory activity against the Leukocyte Common Antigen-Related (LAR) protein tyrosine phosphatase (PTP), a member of the larger PTP family of enzymes.[1] PTPs are crucial regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive therapeutic targets.[2][3] This technical guide provides a detailed overview of the pharmacological profile of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.
Core Pharmacological Activity: Inhibition of Protein Tyrosine Phosphatases
The primary pharmacological action of this compound is the inhibition of protein tyrosine phosphatases, with a pronounced selectivity for the LAR subfamily (LAR/PTPRF, PTPRσ, and PTPRδ).[1][4][5] Its inhibitory mechanism against LAR is well-characterized as a time-dependent, two-step covalent process.[2][4] This involves an initial, reversible non-covalent binding to the enzyme, followed by an irreversible covalent ligation, primarily with the catalytic cysteine residue in the active site.[4][6][7] Mass spectrometry and mutational analyses have confirmed that this covalent modification is the principal reason for the inhibition of LAR phosphatase activity.[7]
Structure-activity relationship (SAR) studies have been crucial in understanding the molecular requirements for this activity. Key pharmacophores include the 5-formyl group and the hemi-acetal lactone, which are essential for effective LAR inhibition.[2][8] Furthermore, the fused dimethylcyclopentene ring structure is known to enhance the compound's potency.[2][8] Conversely, truncated analogs that lack the neopentylene ring fusion show a significant loss of activity.[4]
In addition to the LAR subfamily, this compound and its analogs have demonstrated inhibitory effects against other phosphatases, including Protein Tyrosine Phosphatase Receptor Type D (PTPRD) and Protein Histidine Phosphatase 1 (PHPT1).[9][10]
Pharmacological Profile: Quantitative Data
The inhibitory potency of this compound and its derivatives has been quantified against various phosphatase targets. The data, summarized in the tables below, highlight its sub-micromolar to low-micromolar activity and provide key kinetic parameters that define its interaction with target enzymes.
Table 1: Inhibitory Activity of this compound Against LAR Phosphatase
| Parameter | Value | Conditions | Reference |
| IC₅₀ | 2.1 ± 0.2 µM | pH 6.5 | [2][4] |
| 1.30 µM | Not Specified | [6][11] | |
| 52 ± 10 nM | pH 7.5 | [1] | |
| Kᵢ (non-covalent) | 130 ± 50 µM | pH 6.5, 22°C | [2][4] |
| 8 ± 3 µM | pH 7.5, 37°C | [1] | |
| kᵢₙₐ꜀ₜ (covalent) | 1.3 ± 0.4 min⁻¹ | pH 6.5, 22°C | [2][4] |
| 2.3 ± 0.4 min⁻¹ | pH 7.5, 37°C | [1] | |
| kᵢₙₐ꜀ₜ/Kᵢ | 1.0 x 10⁴ M⁻¹min⁻¹ | pH 6.5, 22°C | [2][4] |
| 3.0 x 10⁵ M⁻¹min⁻¹ | pH 7.5, 37°C | [1] |
Table 2: Inhibitory Activity of this compound and Analogs Against Other Phosphatases
| Compound | Target | Parameter | Value | Reference |
| This compound Methyl Ether | LAR | IC₅₀ | 55 ± 6 µM | [4] |
| This compound (IA1) | PHPT1 | IC₅₀ | 3.5 ± 0.6 µM | [9] |
| Didesmethyl this compound Analog (IA1-8H2) | PHPT1 | IC₅₀ | 3.4 ± 0.7 µM | [9] |
| 7-alkoxy analogues | LAR | IC₅₀ | e.g., 180 nM | [2] |
| NHB1109 (7-cyclopentyl methoxy analog) | PTPRD | IC₅₀ | 600-700 nM | [10][12] |
| NHB1109 (7-cyclopentyl methoxy analog) | PTPRS | IC₅₀ | 600-700 nM | [10][12] |
Mechanism of Action: Beyond LAR Inhibition
While LAR inhibition is the most studied aspect of this compound's pharmacology, recent research has expanded its profile to include PHPT1.[13] Interestingly, its mechanism against PHPT1 differs significantly from its action on LAR. This compound analogs act as non-covalent, non-competitive, and reversible inhibitors of PHPT1.[9][13] This dual mechanism against different phosphatase families underscores the complexity and potential breadth of its biological activities. The adjacent phenol and aldehyde moieties appear to be critical for PHPT1 inhibition.[9]
The inhibition of PTPs by this compound has significant implications for cellular signaling. PTPs are negative regulators of pathways initiated by Receptor Tyrosine Kinases (RTKs).[2] By inhibiting PTPs like LAR, this compound can potentiate signaling through pathways such as the RAS/MAP kinase and RAS/PI3K/AKT cascades, which are fundamental to cell proliferation, differentiation, and survival.[2]
Experimental Protocols
The characterization of this compound's pharmacological profile relies on a suite of biochemical and analytical techniques.
PTP Inhibition Assay (General Protocol)
-
Enzyme Preparation: Recombinant human LAR phosphatase (or other PTPs) is purified.
-
Substrate: A common substrate, such as p-nitrophenyl phosphate (pNPP), is used, which produces a chromogenic product upon dephosphorylation.
-
Assay Execution:
-
The enzyme is pre-incubated with varying concentrations of this compound for a defined period in an appropriate buffer (e.g., pH 7.5).
-
The reaction is initiated by adding the pNPP substrate.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).
-
The formation of the product, p-nitrophenol, is measured spectrophotometrically at 405 nm.
-
-
Data Analysis:
-
IC₅₀ Determination: The inhibitor concentration that causes 50% inhibition of enzyme activity is calculated by fitting the dose-response data to a suitable model.
-
Kinetic Analysis (for covalent inhibitors): To determine Kᵢ and kᵢₙₐ꜀ₜ, the enzyme is incubated with the inhibitor for various time points before substrate addition. The observed rate constants (kₒᵦₛ) are then plotted against the inhibitor concentration.[1]
-
Mass Spectrometry for Covalent Adduct Analysis
-
Incubation: The target protein (e.g., LAR) is incubated with a molar excess of this compound to ensure adduct formation.
-
Digestion: The protein-inhibitor complex is subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: The mass spectra are analyzed to identify peptides that have a mass shift corresponding to the addition of the this compound molecule, confirming covalent binding and identifying the specific amino acid residue (cysteine) that has been modified.[7]
Cytotoxicity Assay (e.g., LDH Assay)
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its analogs. Positive (lysis buffer) and negative (vehicle) controls are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).
-
LDH Measurement:
-
A sample of the cell culture medium is transferred to a new plate.
-
Lactate Dehydrogenase (LDH) assay reagent is added. Upon cell death and membrane rupture, LDH is released into the medium.
-
The reagent detects LDH activity, which results in a color change measured by a plate reader.
-
-
Analysis: Increased absorbance is proportional to the level of cytotoxicity.[14]
Mandatory Visualizations
Caption: Mechanism of LAR phosphatase inhibition by this compound.
Caption: General experimental workflow for pharmacological profiling.
References
- 1. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wvu.flintbox.com [wvu.flintbox.com]
- 4. Synthesis and PTP Inhibitory Activity of this compound and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound and analogous phosphatase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The mechanism of covalent inhibition of LAR phosphatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a potential LAR inhibitor: synthesis, SAR, and preliminary studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatives of the Fungal Natural Product this compound Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy this compound analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy this compound analog candidate for development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Inhibitors Based on this compound - ChemistryViews [chemistryviews.org]
- 14. cellbiolabs.com [cellbiolabs.com]
Illuminating the Path of a Fungal Metabolite: A Technical Guide to the Biological Activity Screening of Illudalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudalic acid, a sesquiterpenoid natural product, has emerged as a molecule of significant interest in the field of enzyme inhibition. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a primary focus on its well-documented role as a potent and selective phosphatase inhibitor. While its activity in other therapeutic areas such as oncology, infectious diseases, and inflammation is less explored in publicly available literature, this guide will also outline the standard experimental methodologies for such screenings. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's known biological functions and the experimental frameworks used to elucidate them.
Phosphatase Inhibitory Activity
The most extensively characterized biological activity of this compound is its ability to inhibit protein phosphatases, key regulators of cellular signaling pathways. Its primary targets are the Leukocyte Antigen-Related (LAR) protein tyrosine phosphatase and, more recently discovered, the Protein Histidine Phosphatase 1 (PHPT1).
Quantitative Data: Phosphatase Inhibition
The inhibitory potency of this compound and its analogs against various phosphatases has been quantified through in vitro enzymatic assays. The following table summarizes the key quantitative data.
| Compound | Target Phosphatase | Parameter | Value | Reference(s) |
| This compound | LAR | IC50 | 2.1 ± 0.2 µM (at pH 6.5) | [1] |
| This compound | LAR | IC50 | 52 ± 10 nM (at pH 7.5) | [1] |
| This compound | LAR | K_I | 8 ± 3 µM (at pH 7.5, 37°C) | [1] |
| This compound | LAR | k_inact | 2.3 ± 0.4 min⁻¹ (at pH 7.5, 37°C) | [1] |
| This compound (IA1) | PHPT1 | IC50 | 3.5 ± 0.6 µM | [2] |
| IA1-8H2 (analog) | PHPT1 | IC50 | 3.4 ± 0.7 µM | [2] |
Experimental Protocols: Phosphatase Inhibition Assays
1. LAR Phosphatase Inhibition Assay (Covalent Inhibition)
This assay determines the time-dependent covalent inhibition of LAR by this compound.
-
Materials: Recombinant LAR phosphatase, p-nitrophenyl phosphate (pNPP) as a substrate, assay buffer (e.g., HEPES or MES buffer at desired pH), this compound stock solution (in DMSO), microplate reader.
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer and a specific concentration of LAR phosphatase.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for different time intervals to allow for covalent modification.
-
Initiate the phosphatase reaction by adding the substrate, pNPP.
-
Monitor the dephosphorylation of pNPP to p-nitrophenol by measuring the absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration and pre-incubation time.
-
Determine the observed rate constant (k_obs) for inactivation at each inhibitor concentration.
-
Plot k_obs versus the inhibitor concentration to determine the inactivation rate constant (k_inact) and the initial binding constant (K_I).
-
IC50 values are determined by measuring the enzyme activity at a fixed time point with varying inhibitor concentrations.
-
2. PHPT1 Phosphatase Inhibition Assay (Non-covalent, Non-competitive Inhibition)
This assay evaluates the reversible, non-competitive inhibition of PHPT1.
-
Materials: Recombinant PHPT1, a fluorogenic substrate such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), assay buffer (e.g., HEPES), this compound stock solution (in DMSO), microplate reader with fluorescence detection.
-
Protocol:
-
Prepare a reaction mixture containing the assay buffer and a fixed concentration of PHPT1.
-
Add varying concentrations of this compound to the mixture.
-
To determine the mechanism of inhibition, vary the concentration of the substrate (DiFMUP) at different fixed concentrations of this compound.
-
Initiate the reaction and measure the fluorescence signal generated by the dephosphorylation of DiFMUP over time.
-
Calculate the initial reaction velocities for each condition.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration. A non-competitive inhibition pattern is indicated by a change in the y-intercept with no change in the x-intercept.
-
IC50 values are determined by measuring the enzyme activity at a fixed substrate concentration with varying inhibitor concentrations.
-
Signaling Pathways and Experimental Workflows
References
Methodological & Application
Total Synthesis of Illudalic Acid: A Detailed Protocol for Researchers
Introduction
Illudalic acid, a natural product first isolated from the toxic mushroom Omphalotus illudens, has garnered significant attention in the scientific community for its potent and selective inhibitory activity against the leukocyte common antigen-related (LAR) protein tyrosine phosphatase.[1][2][3] This activity makes it a promising lead compound for the development of novel therapeutics.[1] Historically, the total synthesis of this compound has been a lengthy and challenging endeavor, with early routes requiring 17 steps.[1][2] However, recent advancements have led to more concise and efficient synthetic strategies.[1][2] This document provides a detailed protocol for a convergent 5-step total synthesis of this compound, along with relevant quantitative data and visualizations to aid researchers in its preparation and study.
Biological Activity and Mechanism of Action
This compound is a potent, selective, and covalent inhibitor of the LAR subfamily of protein tyrosine phosphatases (PTPs).[1][2] It exhibits time-dependent inhibition of LAR activity.[4] The proposed mechanism involves the covalent ligation of this compound to the catalytic cysteine residue of the LAR phosphatase.[3]
The inhibitory potency of this compound against LAR has been determined, with reported IC50 values of 1.30 µM and 2.1 ± 0.2 µM.[3][4][5][6] Further kinetic analysis of its interaction with LAR at pH 7.5 and 37 °C revealed a two-step mechanism, starting with a noncovalent interaction (KI = 8 ± 3 μM) followed by covalent inactivation (kinact = 2.3 ± 0.4 min−1).[1][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the synthesis and biological activity of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Longest Linear Sequence (LLS) | 5 steps | [1][2] |
| Previous Synthesis (Woodward & Hoye, 1977) | 17 steps, 1.1% overall yield | [1] |
| Previous Synthesis (Shen, 2008) | 16 steps, 2.4% overall yield | [1] |
| Previous Synthesis (2019) | 20 steps, 7.7% overall yield | [1] |
| Biological Activity (LAR Inhibition) | ||
| IC50 | 1.30 µM | [3][7] |
| IC50 | 2.1 ± 0.2 µM (pH 6.5) | [1][4][5][6] |
| IC50 | 52 ± 10 nM (pH 7.5) | [1] |
| KI | 8 ± 3 μM | [1] |
| kinact | 2.3 ± 0.4 min−1 | [1] |
Experimental Protocols
This section details the convergent 5-step total synthesis of this compound, starting from 3,3-dimethylcyclopentanone.
Diagram of the Synthetic Workflow
Caption: Convergent 5-step total synthesis of this compound.
Step 1: Synthesis of Bromo Enal 5
-
Vilsmeier-Haack Formylation: To a solution of 3,3-dimethylcyclopentanone in an appropriate solvent, add phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with an aqueous solution and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield bromo enal 5.
Step 2: Synthesis of β-Keto Amide 3a
-
Pinnick Oxidation: Dissolve bromo enal 5 in a mixture of t-butanol and water.
-
Add sodium chlorite (NaClO2) and sodium dihydrogen phosphate (NaH2PO4) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Once complete, quench the reaction and extract the resulting carboxylic acid.
-
CDI-mediated Claisen-type Condensation: Activate the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) in an anhydrous aprotic solvent.
-
Add the desired amide to the activated acid and stir until the reaction is complete.
-
Work up the reaction and purify the product by column chromatography to afford β-keto amide 3a.[1]
Step 3: Synthesis of β-Keto Ester 4
-
CDI-mediated Decarboxylative Coupling: In a similar fashion to the synthesis of 3a, couple acids 7 and 8 using CDI to furnish β-keto ester 4 in approximately 72% yield.[1]
Step 4: Convergent [4+2] Benzannulation
-
Combine β-keto amide 3a and β-keto ester 4 in a suitable high-boiling point solvent.
-
Heat the reaction mixture to reflux to induce a convergent [4+2] benzannulation reaction.
-
Monitor the formation of the fully substituted arene core by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify the tricyclic intermediate by column chromatography.
Step 5: One-pot Reduction and Hydrolysis to this compound
-
Dissolve the tricyclic intermediate from Step 4 in a suitable alcoholic solvent.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise for a phenol-directed hydride reduction.
-
After the reduction is complete, acidify the reaction mixture with a suitable acid to facilitate hydrolysis.
-
Stir the mixture until the final product, this compound, is formed.
-
Extract the product with an organic solvent and purify by column chromatography or recrystallization.
Mechanism of LAR Phosphatase Inhibition
The inhibitory effect of this compound on LAR phosphatase is a key aspect of its biological function. The following diagram illustrates the proposed covalent inhibition mechanism.
Caption: Proposed mechanism of LAR phosphatase inhibition by this compound.
Conclusion
The convergent 5-step total synthesis of this compound represents a significant improvement over previous routes, making this potent LAR phosphatase inhibitor more accessible for further pharmacological evaluation.[1][2] The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development who are interested in exploring the therapeutic potential of this compound and its analogs.
References
- 1. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and analogous phosphatase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological evaluation of this compound derivatives: Inhibition of protein tyrosine phosphatase activity [morressier.com]
- 5. Synthesis and PTP Inhibitory Activity of this compound and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for the Purification of Illudalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the purification techniques for illudalic acid, a potent inhibitor of Leukocyte Antigen-Related (LAR) phosphatase. The protocols described are based on established methodologies for the isolation of fungal secondary metabolites, supplemented with specific details where available.
Introduction
This compound is a sesquiterpenoid natural product originally isolated from the fungus Omphalotus illudens (formerly Clitocybe illudens). It has garnered significant interest in the scientific community for its selective inhibition of LAR phosphatase, a key regulator in various cellular signaling pathways.[1] The purification of this compound from its natural source is a critical step for its characterization, biological evaluation, and further development as a potential therapeutic agent. This document outlines the general principles and provides a composite protocol for its purification.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₅ | [1] |
| Molecular Weight | 276.28 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| CAS Number | 18508-77-5 | [1] |
Experimental Protocols
The purification of this compound from fungal cultures generally involves three main stages: cultivation of the fungus, extraction of the culture broth, and chromatographic purification of the target compound.
Protocol 1: Cultivation of Omphalotus illudens
A detailed protocol for the cultivation of Omphalotus illudens for the production of this compound is not extensively described in recent literature. However, general mycological techniques for the cultivation of Basidiomycetes can be applied.
Materials:
-
Malt extract agar (MEA) plates
-
Liquid culture medium (e.g., Potato Dextrose Broth or a custom defined medium)
-
Omphalotus illudens culture
-
Incubator
Procedure:
-
Inoculate MEA plates with Omphalotus illudens and incubate at 25°C until sufficient mycelial growth is observed.
-
Aseptically transfer plugs of the mycelial mat to flasks containing the liquid culture medium.
-
Incubate the liquid cultures at 25°C on a rotary shaker at 150 rpm for 2-4 weeks to allow for the production of secondary metabolites, including this compound.
Protocol 2: Extraction of this compound from Culture Broth
This protocol is a generalized procedure based on common methods for extracting acidic secondary metabolites from fungal fermentations.
Materials:
-
Fungal culture broth
-
Filter paper (e.g., Whatman No. 1)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Separate the fungal mycelium from the culture broth by filtration through filter paper.
-
Adjust the pH of the culture filtrate to acidic (pH 2-3) with an appropriate acid (e.g., HCl) to protonate the carboxylic acid group of this compound, making it more soluble in organic solvents.
-
Perform a liquid-liquid extraction of the acidified filtrate with an equal volume of ethyl acetate. Repeat the extraction three times to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic extract in vacuo using a rotary evaporator to obtain the crude extract.
Protocol 3: Chromatographic Purification of this compound
The crude extract containing this compound is a complex mixture of metabolites and requires further purification, typically using column chromatography.
Materials:
-
Crude extract
-
Silica gel (for column chromatography)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Thin-layer chromatography (TLC) plates
-
UV lamp
Procedure:
-
Column Preparation: Prepare a silica gel column using a suitable solvent such as hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common gradient for separating moderately polar compounds like this compound is a stepwise or linear increase of ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of the eluate.
-
TLC Analysis: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate, 1:1) and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure this compound (identified by its Rf value and comparison with a standard if available).
-
Final Purification (Optional): If necessary, perform a final purification step using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to achieve high purity.
Mandatory Visualizations
LAR Phosphatase Signaling Pathway
This compound is an inhibitor of the Leukocyte Antigen-Related (LAR) phosphatase. The following diagram illustrates a known signaling pathway regulated by LAR. In the presence of active LAR phosphatase, it dephosphorylates and inactivates c-Abl, leading to the activation of the Akt/CDK1 pathway, which promotes cell adhesion. This compound, by inhibiting LAR, would disrupt this process.[1]
Caption: LAR Phosphatase Signaling Pathway and its inhibition by this compound.
Experimental Workflow for this compound Purification
The following diagram outlines the general workflow for the purification of this compound from Omphalotus illudens culture.
Caption: General workflow for the purification of this compound.
References
Application Notes: Illudalic Acid as a Chemical Probe for Leukocyte Common Antigen-Related (LAR) Protein Tyrosine Phosphatase
Introduction
Leukocyte Common Antigen-Related (LAR) protein tyrosine phosphatase (PTP), a member of the receptor-type PTP family, is a critical regulator of numerous cellular processes, including cell growth, differentiation, and adhesion.[1] Dysregulation of LAR PTP has been implicated in various diseases such as cancer, diabetes, and neurological disorders.[2][3] Illudalic acid, a natural product isolated from the Omphalotus illudens mushroom, has emerged as a potent and selective inhibitor of the LAR subfamily of PTPs (LAR, PTPRσ, and PTPRδ).[3] Its unique chemical scaffold and covalent mechanism of action make it an invaluable chemical probe for elucidating the physiological and pathological roles of LAR PTP.[4][5]
Mechanism of Action
This compound acts as a time-dependent, covalent inhibitor of LAR PTP.[6] The inhibitory mechanism involves a two-step process: an initial non-covalent binding to the enzyme's active site, followed by the formation of a covalent bond with the catalytic cysteine residue.[4][6] This covalent modification irreversibly inactivates the phosphatase. The 5-formyl group and the hemi-acetal lactone are crucial pharmacophores for its inhibitory activity.[7]
Selectivity
This compound and its analogs exhibit significant selectivity for the LAR subfamily of PTPs over other PTPs such as PTP1B, SHP2, and CD45.[3][8] This selectivity is a key advantage for its use as a chemical probe, as it minimizes off-target effects and allows for the specific investigation of LAR PTP function. Interestingly, the methyl ether of this compound shows even greater selectivity for LAR, albeit with a slightly lower potency.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of this compound and its analogs with LAR PTP.
Table 1: Inhibitory Potency of this compound against LAR PTP
| Parameter | Value | Conditions | Reference |
| IC₅₀ | 1.30 µM | [5] | |
| IC₅₀ | 2.1 ± 0.2 µM | pH 6.5 | [3][6] |
| IC₅₀ | 52 ± 10 nM | pH 7.5 | [3] |
| Kᵢ | 8 ± 3 µM | pH 7.5, 37°C | [3] |
| kᵢₙₐ꜀ₜ | 2.3 ± 0.4 min⁻¹ | pH 7.5, 37°C | [3] |
| Kᵢ | 130 ± 50 µM | [6][9] | |
| kᵢₙₐ꜀ₜ | 1.3 ± 0.4 min⁻¹ | [6][9] |
Table 2: Inhibitory Potency of this compound Analogs against LAR PTP
| Compound | IC₅₀ (µM) | Notes | Reference |
| This compound Methyl Ether | 55 ± 6 | More selective for LAR than this compound. | [6][9] |
| 7-Butoxy this compound Analog (7-BIA) | Potent inhibitor | Used in studies of PTPRD, another LAR subfamily member. | [10] |
| Truncated Analog (lacks neopentylene ring) | Devoid of significant activity | Highlights the importance of the fused ring system for potency. | [6][9] |
Experimental Protocols
Here are detailed protocols for key experiments involving this compound as a probe for LAR PTP.
Protocol 1: In Vitro LAR PTP Inhibition Assay using a Chromogenic Substrate
This protocol describes a standard assay to determine the inhibitory activity of this compound on LAR PTP using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human LAR PTP catalytic domain
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a stock solution of pNPP in Assay Buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (Assay Buffer with DMSO) to each well.
-
Add 80 µL of LAR PTP solution (diluted in Assay Buffer to the desired final concentration, e.g., 5 nM) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for time-dependent inhibition.
-
-
Initiate Reaction:
-
Add 10 µL of the pNPP substrate solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
-
Measure Absorbance:
-
Immediately start monitoring the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader. The product of the reaction, p-nitrophenol, absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: In Vitro LAR PTP Inhibition Assay using a Fluorogenic Substrate
This protocol offers a more sensitive alternative using a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[11]
Materials:
-
Recombinant human LAR PTP catalytic domain
-
This compound
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions and dilutions of this compound as described in Protocol 1.
-
Prepare a stock solution of DiFMUP in DMSO and dilute it in Assay Buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Follow the same pre-incubation steps as in Protocol 1, using a black microplate.
-
-
Initiate Reaction:
-
Add DiFMUP solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Monitor the increase in fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the reaction rates from the linear portion of the fluorescence versus time plot.
-
Determine the IC₅₀ value as described in Protocol 1.
-
Protocol 3: Cellular Assay to Assess LAR PTP Inhibition
This protocol outlines a method to evaluate the effect of this compound on LAR PTP activity within a cellular context by measuring the phosphorylation status of a known LAR PTP substrate.
Materials:
-
Cell line overexpressing LAR PTP (e.g., HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phosphotyrosine antibody, antibody against a known LAR substrate (e.g., β-catenin), and appropriate secondary antibodies.
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture the LAR PTP-overexpressing cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a desired period (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phosphotyrosine antibody and the antibody against the specific LAR substrate.
-
Detect the protein bands using an appropriate detection system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated substrate and the total substrate.
-
An increase in the phosphorylation level of the LAR substrate in this compound-treated cells compared to the control indicates inhibition of LAR PTP activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Leukocyte common antigen-related (LAR) tyrosine phosphatase positively regulates osteoblast differentiation by modulating extracellular signal-regulated kinase (ERK) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wvu.flintbox.com [wvu.flintbox.com]
- 3. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of covalent inhibition of LAR phosphatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and PTP Inhibitory Activity of this compound and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a potential LAR inhibitor: synthesis, SAR, and preliminary studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy this compound analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Illudalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Illudalic acid, a sesquiterpenoid natural product, has garnered significant interest in the scientific community due to its potent and selective inhibitory activity against the Leukocyte antigen-related (LAR) protein tyrosine phosphatase.[1][2] As a potential therapeutic agent, robust and reliable analytical methods for the detection and quantification of this compound in various matrices are crucial for preclinical and clinical development. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
I. High-Performance Liquid Chromatography (HPLC) for this compound Quantification
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for the quantification of small molecules. For this compound, a reversed-phase HPLC method is suitable.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (LAR Phosphatase) | 1.30 µM | [1] |
| IC50 (LAR, pH 6.5) | 2.1 ± 0.2 μM | [2][3] |
| IC50 (LAR, pH 7.5) | 52 ± 10 nM | [3] |
Experimental Protocol: HPLC-UV Analysis of this compound
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% phosphoric acid.[4]
-
Mobile Phase B: Acetonitrile or Methanol.
-
A gradient elution is recommended to ensure good separation from other matrix components. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (isocratic - re-equilibration)
-
-
Flow rate: 1.0 mL/min.
3. Detection:
-
UV detection wavelength should be optimized based on the UV spectrum of this compound. A wavelength around 254 nm is often a good starting point for aromatic compounds.
4. Sample Preparation:
-
From Fungal Cultures:
-
Homogenize a known amount of fungal mycelium or culture broth.
-
Extract with a suitable organic solvent such as methanol or ethyl acetate.[5]
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the residue in the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
From Biological Fluids (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[6] Collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
-
5. Calibration and Quantification:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the stock solution in the initial mobile phase.
-
Inject the standards and the prepared samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Detection
LC-MS and tandem MS (LC-MS/MS) offer superior sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices.
Quantitative Data Summary (Illustrative for similar compounds)
| Analyte | Matrix | LLOQ | Linearity Range | Reference |
| Sesquiterpene Lactones | Plant Extract | 0.05 - 0.2 µg/mL | 0.2 - 20 µg/mL | [7] |
| Terpenoids | Plant Extract | 2 - 25 ppb | - | [8] |
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Electrospray Ionization (ESI) is a suitable ionization source.
2. LC Conditions:
-
Column: A reversed-phase C18 or C8 column with a smaller particle size (e.g., 1.7-2.6 µm) is recommended for better resolution and faster analysis.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A fast gradient can be employed, for example:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.
3. MS/MS Parameters (to be optimized for this compound):
-
Ionization Mode: Both positive and negative ion modes should be evaluated. Given the acidic nature of this compound, negative ion mode is likely to be more sensitive.
-
Precursor Ion: The [M-H]⁻ ion for this compound (C15H16O5, MW = 276.28 g/mol ) would be m/z 275.1.
-
Product Ions: The fragmentation of the precursor ion should be studied to identify characteristic product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.
-
Collision Energy and other MS parameters: These need to be optimized for maximum sensitivity.
4. Sample Preparation:
-
The same sample preparation methods as for HPLC-UV can be used. For very low concentrations, a Solid Phase Extraction (SPE) step can be added after protein precipitation for further cleanup and concentration.[9] A C18 SPE cartridge would be appropriate.
III. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility.
Experimental Protocol: GC-MS Analysis of this compound (after derivatization)
1. Derivatization:
-
The carboxylic acid group of this compound needs to be derivatized, for example, by methylation to form the methyl ester. This can be achieved using reagents like diazomethane (use with extreme caution) or by heating with methanol and an acid catalyst. Silylation using reagents like BSTFA is another option.
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm x 0.25 µm) is generally suitable for sesquiterpenoids.
3. GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5-10 min at 280 °C.
-
-
Injection Mode: Splitless or split, depending on the concentration.
4. MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Identification: The mass spectrum of the derivatized this compound can be compared with spectral libraries (if available) or interpreted based on characteristic fragmentation patterns of sesquiterpenoids and the added derivative group.[10][11]
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural identification and elucidation of this compound.
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
-
Dissolve a sufficient amount of purified this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[12]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. NMR Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR: Provides information about the number of different types of carbon atoms.
-
2D NMR experiments (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and thus for the complete structural assignment of the molecule.
Expected Chemical Shifts (Illustrative)
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10 - 13 | 170 - 185 |
| Aldehyde (-CHO) | 9 - 10 | 190 - 200 |
| Aromatic/Olefinic C-H | 5 - 8 | 100 - 150 |
| Aliphatic C-H | 1 - 4 | 10 - 60 |
| Hydroxyl (-OH) | Variable | - |
V. Signaling Pathway and Experimental Workflow Diagrams
References
- 1. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of this compound derivatives: Inhibition of protein tyrosine phosphatase activity [morressier.com]
- 3. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. opentrons.com [opentrons.com]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Illudalic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of illudalic acid. The information is compiled from published synthetic routes to help overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: The overall yield of my this compound synthesis is very low. Is this a common issue?
A1: Yes, historically, the synthesis of this compound has been challenging, often involving lengthy synthetic sequences with low overall yields. The initial total synthesis reported by Woodward and Hoye in 1977 consisted of 17 steps and resulted in a 1.1% overall yield.[1] Subsequent modifications to this route have led to some improvements, with a 16-step synthesis achieving a 2.4% overall yield and a 20-step process reaching a 7.7% overall yield.[1] More recent convergent strategies have significantly improved the efficiency, reducing the number of steps and increasing the overall yield.[1][2]
Q2: I am considering a truncated analog of this compound to simplify the synthesis. Will this affect its biological activity?
A2: Caution is advised when simplifying the structure. The fused dimethylcyclopentene ring of this compound is crucial for its potent inhibitory activity against leukocyte common antigen-related (LAR) phosphatase.[3] Truncated analogs that lack this neopentylene ring fusion have been found to be significantly less active or even devoid of significant activity in some assays.[4][5]
Q3: Are there more efficient, modern synthetic routes available for this compound?
A3: Absolutely. A convergent, 5-step synthesis (longest linear sequence) has been developed, which dramatically improves the efficiency of obtaining this compound.[1][2] This modern approach focuses on a convergent [4+2] benzannulation and a one-pot functional group manipulation to construct the key trifunctional pharmacophore.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its analogs.
| Problem | Potential Cause | Recommended Solution |
| Low yield in bromination of a phenolic acid intermediate. | Inadequate buffering of the reaction conditions can lead to side reactions. | Perform the bromination under buffered conditions. For instance, using sodium acetate in an acetic acid solution can help ensure the desired product is the sole outcome.[6] |
| Poor yield during Friedel-Crafts acylation. | The specific conditions of the Friedel-Crafts reaction are highly sensitive and may not be optimized. | Re-evaluate the Lewis acid catalyst, solvent, and temperature. For analogous syntheses, modifications to the standard Friedel-Crafts conditions have been necessary to improve yields.[6] |
| Inefficient deprotection of a tert-Butyldimethylsilyl (TBS) ether. | The deprotection conditions may be too harsh or not effective enough, leading to decomposition or incomplete reaction. | Explore alternative deprotection reagents or conditions. For the final step of the convergent synthesis, simultaneous hydrolysis of a diethyl acetal and a t-butyl ester can be achieved in high yield using 6M aqueous HCl in acetone.[1] |
| Low overall yield in the final reduction and hydrolysis steps. | Sub-optimal reaction conditions or workup procedures. | An alternative to a two-step deprotection and reduction is to incorporate the acidic hydrolysis into the workup of the Weinreb amide reduction step. For example, reduction with LiAlH4 followed by a workup with strong acid can produce this compound in a 47% yield from the immediate precursor.[1] |
Quantitative Data Summary
The following table summarizes the yields of various reported synthetic routes to this compound, highlighting the progress in improving synthetic efficiency.
| Synthetic Route | Number of Steps | Overall Yield | Reference |
| Woodward and Hoye (1977) | 17 | 1.1% | [1] |
| Shen (2008) | 16 | 2.4% | [1] |
| Published Modification (2019) | 20 | 7.7% | [1] |
| Convergent Synthesis (from enal 5) | 4 | 27% | [1] |
| Final Deprotection Step (Convergent Synthesis) | 1 | 81% | [1] |
Experimental Protocols
Convergent 5-Step Synthesis of this compound
This protocol outlines the key steps of the more efficient, convergent synthesis of this compound.
Step 1: Preparation of Modular Building Blocks
The synthesis begins with the preparation of two key building blocks, which can be accomplished in 2-3 steps from readily available starting materials like 3,3-dimethylcyclopentanone.[1][2]
Step 2: Convergent [4+2] Benzannulation
This crucial step involves the reaction of the modular building blocks to form the core indane structure of this compound.[1]
Step 3: One-Pot Coordinated Functional Group Manipulations
Following the benzannulation, a one-pot reaction is employed to perform several functional group transformations, streamlining the synthesis.[1]
Step 4: Reduction of the Weinreb Amide
The Weinreb amide intermediate is reduced using a hydride source such as Lithium Aluminium Hydride (LiAlH4).[1]
Step 5: Acidic Hydrolysis and Deprotection
The final step involves the simultaneous hydrolysis of the diethyl acetal and the t-butyl ester to yield this compound. This can be achieved by treating the intermediate with 6M aqueous HCl in acetone, resulting in an 81% yield for this final step.[1] Alternatively, the acidic hydrolysis can be integrated into the workup of the previous reduction step.[1]
Visualizations
Caption: Workflow for the convergent 5-step synthesis of this compound.
Caption: Logical workflow for troubleshooting low yields in this compound synthesis.
References
- 1. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and analogous phosphatase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound as a potential LAR inhibitor: synthesis, SAR, and preliminary studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and PTP Inhibitory Activity of this compound and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
illudalic acid stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of illudalic acid, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound in its powdered form should be stored at -20°C, where it can remain stable for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
When dissolved in a solvent, it is recommended to store this compound at -80°C for a stability of up to 6 months. For shorter-term storage of one month, -20°C is suitable.[1] It is crucial to use tightly closed containers to prevent solvent evaporation and contamination.[2]
Q3: Is this compound stable at room temperature?
This compound is chemically stable under standard ambient conditions (room temperature).[2] However, for prolonged storage, the recommended refrigerated or frozen conditions should be followed to ensure its integrity.
Q4: Are there any specific handling precautions I should take when working with this compound?
Yes, as with many chemical compounds, proper personal protective equipment (PPE) should be worn, including gloves, lab coat, and eye protection.[3][4] Work should be conducted in a well-ventilated area or under a fume hood.[2][3] Avoid inhalation of the substance if it is in powdered form.[2] In case of skin or eye contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.[3]
Q5: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors related to the stability of this compound. Its activity as a LAR phosphatase inhibitor is pH-dependent.[5] Ensure your experimental buffer pH is consistent and appropriate for your assay. Additionally, since it is a time-dependent covalent inhibitor, incubation times are a critical parameter that needs to be precisely controlled.[5] Finally, improper storage may lead to degradation, affecting its potency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity | Degradation due to improper storage. | Verify that the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for solutions).[1] If not, use a fresh vial of the compound. |
| pH of the experimental buffer is not optimal. | This compound's inhibitory activity is pH-dependent. Ensure the pH of your buffer system is controlled and consistent across experiments.[5] | |
| Inconsistent IC50 values | Variation in pre-incubation time. | As a time-dependent inhibitor, the IC50 value will be influenced by the pre-incubation time. Standardize the pre-incubation time for all assays.[5] |
| Compound precipitation in assay buffer. | Visually inspect for any precipitation. If observed, consider adjusting the solvent concentration or using a different buffer system. | |
| Difficulty dissolving the compound | Incorrect solvent choice. | While specific solubility data is not detailed, ensure you are using a suitable solvent and consider gentle warming or sonication to aid dissolution. |
Stability and Storage Data Summary
| Form | Storage Temperature | Stability Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
General Handling Protocol for Acidic Compounds:
This protocol provides general guidelines for handling acidic compounds like this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are often suitable), a lab coat, and chemical splash goggles.[3][4]
-
Ventilation: Work in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]
-
Weighing: When weighing the powdered compound, do so carefully to avoid generating dust.
-
Dissolving: When dissolving, add the acid to the solvent, not the other way around, especially when preparing concentrated stock solutions.[6]
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent material and dispose of it properly. For larger spills, evacuate the area and follow institutional safety procedures.[3][7]
-
Waste Disposal: Dispose of all waste materials containing this compound in accordance with local and national regulations for chemical waste.[2]
Visual Guides
Caption: Experimental workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. nanocenter.umd.edu [nanocenter.umd.edu]
- 5. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rivulis.com [rivulis.com]
- 7. earth.utah.edu [earth.utah.edu]
Technical Support Center: Optimizing Illudalic Acid Concentration in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of illudalic acid in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during assays involving this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| 1. Why am I observing lower than expected potency (high IC50) for this compound in my LAR phosphatase assay? | Incorrect pH of Assay Buffer: this compound's inhibition of LAR phosphatase is highly pH-dependent. Its potency is significantly higher at pH 7.5 compared to pH 6.5.[1] Inappropriate Incubation Time: As a covalent inhibitor, this compound's inhibition of LAR is time-dependent.[1][2] Insufficient incubation time will not allow for the covalent modification to reach completion, leading to an underestimation of its potency. Suboptimal Temperature: Enzyme kinetics are temperature-sensitive. Assays performed at temperatures lower than the optimal 37°C may show reduced inhibition.[1] | Verify and Adjust Buffer pH: Ensure your assay buffer is at pH 7.5 for optimal this compound activity. Prepare fresh buffer and confirm the pH before each experiment. Optimize Incubation Time: Perform a time-course experiment to determine the optimal pre-incubation time for this compound with the LAR enzyme before adding the substrate. A pre-incubation of at least 30 minutes is a good starting point. Maintain Consistent Temperature: Ensure all incubation steps are performed at a consistent and optimal temperature, typically 37°C.[1] |
| 2. My this compound precipitated out of solution when I diluted it in my aqueous assay buffer. How can I prevent this? | Poor Aqueous Solubility: this compound is sparingly soluble in water.[3] Diluting a concentrated DMSO stock directly into an aqueous buffer can cause it to crash out of solution. Final DMSO Concentration Too Low: While high concentrations of DMSO can be toxic to cells, a certain amount is necessary to maintain the solubility of compounds like this compound. | Prepare Stock Solutions in 100% DMSO: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.[3] Stepwise Dilution: Perform serial dilutions of your DMSO stock in DMSO to get intermediate concentrations. Then, dilute these intermediate stocks into your final aqueous assay buffer. This gradual decrease in DMSO concentration can help prevent precipitation.[3] Maintain a Minimal Final DMSO Concentration: Aim for a final DMSO concentration of <0.5% in cell-based assays to minimize cytotoxicity, while ensuring it is sufficient to maintain solubility.[4] Always include a vehicle control with the same final DMSO concentration in your experiments. |
| 3. I am seeing inconsistent results between experiments. What could be the cause? | Stock Solution Degradation: The stability of this compound in solution over time, especially at room temperature or in aqueous buffers, may be a factor. Variable Incubation Times or Temperatures: As a covalent inhibitor, even small variations in pre-incubation time or temperature can lead to significant differences in the level of inhibition. | Aliquot and Store Stock Solutions: Prepare single-use aliquots of your this compound stock solution in DMSO and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Standardize Assay Parameters: Strictly adhere to the same incubation times and temperatures for all experiments. Use a calibrated incubator and a timer to ensure consistency. |
| 4. Why are my results for this compound's inhibition of PHPT1 not showing time-dependence? | Different Mechanism of Inhibition: Unlike its interaction with LAR, this compound and its analogs inhibit PHPT1 through a non-covalent, reversible mechanism.[5] Therefore, time-dependent effects are not expected. | Interpret Results Accordingly: Do not expect to see a time-dependent increase in inhibition for PHPT1 assays. The IC50 value is a more appropriate measure of potency in this context. |
| 5. I am concerned about potential off-target effects or assay interference. How can I address this? | Pan-Assay Interference Compounds (PAINS): Some chemical structures are known to interfere with assays non-specifically. While this compound is not a commonly cited PAIN, it's good practice to be aware of this possibility. | Run Appropriate Controls: Include negative and positive controls in your assays. For cell-based assays, a cytotoxicity assay should be performed to ensure the observed effects are not due to cell death.[6][7] Counter-Screening: If you suspect off-target effects, test this compound against other related and unrelated phosphatases to assess its selectivity. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
It is recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3]
2. What is the optimal pH for an this compound LAR phosphatase inhibition assay?
The optimal pH for this compound inhibition of LAR phosphatase is 7.5. At this pH, its potency is significantly higher than at more acidic pH levels.[1]
3. Is pre-incubation of this compound with the LAR enzyme necessary?
Yes, as a time-dependent covalent inhibitor of LAR, pre-incubating this compound with the enzyme before adding the substrate is crucial to allow for the covalent bond to form.[1][2] The optimal pre-incubation time should be determined experimentally.
4. How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be stored in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
5. Does this compound inhibit other phosphatases?
Yes, while it is a potent inhibitor of the LAR subfamily of protein tyrosine phosphatases, it has also been shown to inhibit other PTPs to varying degrees.[2] Additionally, this compound and its analogs are non-covalent inhibitors of protein histidine phosphatase 1 (PHPT1).[5]
Data Presentation
Table 1: Inhibitory Activity of this compound and Analogs against LAR Phosphatase
| Compound | Target | IC50 (µM) | K_I (µM) | k_inact (min⁻¹) | Assay Conditions | Reference |
| This compound | LAR | 2.1 ± 0.2 | 130 ± 50 | 1.3 ± 0.4 | pH 6.5, 22°C | [2] |
| This compound | LAR | 0.052 ± 0.01 | 8 ± 3 | 2.3 ± 0.4 | pH 7.5, 37°C | [1] |
| This compound Methyl Ether | LAR | 55 ± 6 | - | - | - | [2] |
Table 2: Inhibitory Activity of this compound and Analogs against PHPT1
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
| This compound (IA1) | PHPT1 | 3.5 ± 0.6 | Non-covalent, Non-competitive | [5] |
| Didesmethyl this compound Analog (IA1-8H2) | PHPT1 | 3.4 ± 0.7 | Non-covalent, Non-competitive | [5] |
| IA1-6OMe | PHPT1 | 14 ± 3 | Non-covalent, Non-competitive | [5] |
| 7-BIA | PHPT1 | 32 ± 1 | Non-covalent, Non-competitive | [5] |
Experimental Protocols
Protocol 1: LAR Phosphatase Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant human LAR phosphatase
-
This compound
-
Assay Buffer (e.g., 50 mM Imidazole HCl, pH 7.5, with 100 mM NaCl, 5 mM DTT, and 0.02% w/v BSA)[8]
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and include a vehicle control.
-
Prepare a working solution of LAR phosphatase in assay buffer.
-
Prepare a working solution of pNPP in assay buffer.
-
-
Pre-incubation:
-
To each well of a 96-well plate, add the desired volume of the diluted this compound or vehicle control.
-
Add the LAR phosphatase working solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for covalent inhibition.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNPP working solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction and Readout:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For time-dependent inhibitors, it is more accurate to determine K_I and k_inact values.[9]
-
Protocol 2: PHPT1 Inhibition Assay (Fluorogenic)
This protocol is based on the use of a fluorogenic substrate like DiFMUP.
Materials:
-
Recombinant human PHPT1
-
This compound or its analogs
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM NaCl, 0.01% Brij 35)[10]
-
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of the this compound analog in 100% DMSO.
-
Serially dilute the inhibitor in assay buffer.
-
Prepare a working solution of PHPT1 in assay buffer.
-
Prepare a working solution of DiFMUP in assay buffer.
-
-
Assay Reaction:
-
To each well of a 96-well black microplate, add the diluted inhibitor or vehicle control.
-
Add the PHPT1 working solution to each well.
-
Initiate the reaction by adding the DiFMUP working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 350 nm excitation, 455 nm emission for DiFMUP) kinetically over a set period (e.g., 30 minutes).[10]
-
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration.
-
Protocol 3: LDH Cytotoxicity Assay
This protocol provides a general method to assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing lysis buffer, stop solution, and reaction mixture)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound, a vehicle control (medium with DMSO), and a positive control for cytotoxicity (e.g., lysis buffer). Also include a no-cell control (medium only) for background measurement.[11]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Absorbance Reading and Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control (maximum LDH release).
-
Visualizations
Caption: Mechanism of time-dependent covalent inhibition of LAR phosphatase by this compound.
Caption: General experimental workflow for determining the inhibitory activity of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
References
- 1. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Derivatives of the Fungal Natural Product this compound Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. drughunter.com [drughunter.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Illudalic Acid Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of illudalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The synthesis of this compound has historically been a significant challenge, primarily due to the difficulty in constructing its complex tricyclic core and installing the required functional groups with the correct stereochemistry.[1][2] The original synthesis reported by Woodward and Hoye in 1977 was a lengthy 17-step process with a low overall yield of 1.1%.[1] More recent synthetic strategies have aimed to improve efficiency, but challenges can still arise in key steps such as benzannulation and selective functional group manipulations.[1][2]
Q2: What are the different synthetic routes available for this compound?
Several synthetic routes to this compound have been developed over the years, with a trend towards increasing efficiency. These include:
-
The Woodward and Hoye Synthesis (1977): A 17-step linear synthesis with a 1.1% overall yield.[1]
-
Modified Woodward Approach (Shen, 2008): A 16-step synthesis with a 2.4% overall yield.[1]
-
Modified Woodward Approach (Barrios and Dudley, 2019): A 20-step synthesis achieving a 7.7% overall yield.[1]
-
Convergent 5-Step Synthesis (Dudley and Barrios, 2021): A more recent and efficient route featuring a convergent [4+2] benzannulation, with a longest linear sequence of 5 steps.[1][2]
Q3: Why is the synthesis of this compound and its analogs important?
This compound and its analogs are potent and selective inhibitors of the leukocyte common antigen-related (LAR) subfamily of protein tyrosine phosphatases (PTPs).[1][2] LAR PTPs are implicated in various diseases, and inhibitors like this compound are valuable as chemical probes to study their biological function and as potential leads for therapeutic development.[1][3] The synthesis of analogs also allows for structure-activity relationship (SAR) studies to optimize potency and selectivity.[4][5]
Q4: What is the proposed mechanism of action for this compound as a LAR PTP inhibitor?
The proposed mechanism involves covalent inhibition.[3] It is believed that under physiological conditions, the hydroxylactone ring of this compound opens to reveal a carboxylate and a secondary aldehyde. The carboxylate group is thought to direct the molecule to the active site of the LAR phosphatase, where the aldehyde then forms a covalent bond with a catalytic cysteine residue, thereby inactivating the enzyme.[3]
Troubleshooting Guide
Issue 1: Low Yield in the [4+2] Benzannulation Step
Q: My convergent [4+2] benzannulation reaction to form the indane core is giving a low yield. What are some potential causes and solutions?
A: Low yields in this key step can be frustrating. Here are some factors to consider and potential troubleshooting steps:
-
Substrate Purity: Ensure that both the diene and dienophile starting materials are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While the specific optimal solvent can vary, ensure it is dry and deoxygenated, as side reactions can occur in the presence of water or oxygen.
-
Temperature: This reaction may be sensitive to temperature. If you are experiencing low yields, consider optimizing the temperature. Running the reaction at a slightly higher or lower temperature might improve the outcome.
-
Lewis Acid/Promoter: If a Lewis acid or another promoter is used, its concentration and the method of addition can be crucial. Ensure the promoter is fresh and added under anhydrous conditions.
-
-
Alternative Reagents: The specific structure of your reactants can influence the success of the reaction. For instance, in some reported syntheses, replacing a Weinreb amide with an ester or nitrile on one of the coupling partners was found to be detrimental to the reaction outcome.[1] If possible, consider if a different activating group on your starting materials could be beneficial.
Issue 2: Inefficient Phenol-Directed Hydride Reduction
Q: I am observing incomplete reduction or the formation of side products during the phenol-directed hydride reduction. How can I optimize this step?
A: This step is crucial for setting up the subsequent functional group manipulations. Here are some troubleshooting tips:
-
Hydride Reagent:
-
Choice of Reagent: The choice of hydride reagent (e.g., LiAlH₄, DIBAL-H) is important. Ensure you are using the most appropriate reagent for the specific reduction.
-
Reagent Quality: Hydride reagents can decompose upon storage. Use a fresh bottle or titrate an older bottle to determine its exact molarity.
-
-
Reaction Temperature: These reductions are often performed at low temperatures (e.g., -78 °C) to improve selectivity. Ensure your cooling bath is stable and the internal reaction temperature is maintained. A slight increase in temperature could lead to over-reduction or side reactions.
-
Work-up Procedure: The work-up for hydride reductions needs to be performed carefully, typically at low temperatures, to avoid unwanted side reactions with the intermediate alkoxide.
Issue 3: Difficulties with the Final Hydrolysis/Cyclization Step
Q: The final acid-catalyzed hydrolysis and cyclization to yield this compound is not proceeding cleanly. What can I do?
A: This final step can be delicate. Here are some points to consider:
-
Acid Catalyst:
-
Choice of Acid: The strength and type of acid (e.g., HCl, H₂SO₄) can influence the reaction. A stronger acid might be required for a complete reaction, but it could also lead to decomposition.
-
Concentration: The concentration of the acid is a critical parameter. You may need to screen a range of concentrations to find the optimal conditions for your specific substrate.
-
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times or elevated temperatures can lead to the formation of degradation products.
Quantitative Data Summary
| Synthetic Route | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |
| Woodward and Hoye (1977) | 17 | 1.1 | [1] |
| Shen (2008) | 16 | 2.4 | [1] |
| McCullough et al. (2019) | 20 | 7.7 | [1] |
| Dudley and Barrios (2021) | 5 | Not explicitly stated, but described as more efficient | [1][2] |
Experimental Protocols
Key Step: Convergent [4+2] Benzannulation
This protocol is a representative synthesis based on the convergent strategy described in the literature. Specific amounts and conditions may need to be optimized for your particular setup.
Materials:
-
β-keto amide 3a (1.0 equiv)
-
β-keto ester 4 (1.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Lewis Acid (if required, e.g., TiCl₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the β-keto amide 3a .
-
Dissolve the starting material in the anhydrous, degassed solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
If using a Lewis acid, add it dropwise to the solution and stir for the recommended time to allow for complexation.
-
In a separate flame-dried flask, dissolve the β-keto ester 4 in the anhydrous, degassed solvent.
-
Add the solution of β-keto ester 4 dropwise to the reaction mixture containing β-keto amide 3a .
-
Allow the reaction to stir at the optimized temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully at low temperature by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃).
-
Allow the mixture to warm to room temperature and perform an aqueous work-up. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired benzannulated product.
Visualizations
Caption: Convergent synthesis pathway for this compound.
References
- 1. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and analogous phosphatase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Mechanism of Covalent Inhibition of LAR Phosphatase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potential LAR inhibitor: synthesis, SAR, and preliminary studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Illudalic Acid Analogs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of illudalic acid and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound analogs?
The synthesis of this compound and its analogs has historically been a significant challenge, often involving multi-step processes with modest overall yields.[1][2] Purification challenges often stem from the complexity of the molecular structure, the presence of closely related byproducts, and the potential for degradation. Key difficulties include the formation of overreduced byproducts during synthesis and the separation of structurally similar analogs.[1]
Q2: Why is achieving high purity of this compound analogs critical?
This compound and its analogs are potent and selective inhibitors of protein tyrosine phosphatases (PTPs), particularly the LAR subfamily.[1][2][3] For accurate pharmacological evaluation and potential therapeutic development, high purity is essential to ensure that the observed biological activity is attributable to the target compound and not to impurities.[4][5]
Q3: What analytical techniques are recommended for assessing the purity of this compound analogs?
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of organic molecules like this compound analogs due to its high sensitivity and resolving power.[6][7] Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for accurate molecular weight determination.[4][7]
Q4: Can crystallization be used for the final purification step?
Yes, crystallization can be an effective final purification step for some this compound analogs. For instance, the 7-butoxy analog of this compound has been successfully purified by crystallization from diethyl ether, yielding white crystals.[8] However, the success of crystallization is highly dependent on the specific analog's properties and the impurity profile.
Troubleshooting Guides
Chromatography Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the target analog from impurities. | - Inappropriate solvent system (polarity is too high or too low).- Incorrect stationary phase selection.- Co-elution of structurally similar byproducts. | - Optimize the mobile phase gradient or isocratic composition. Perform small-scale scouting runs with different solvent mixtures.- If using normal phase (silica gel), consider reverse-phase chromatography or vice-versa.- Employ high-resolution chromatography techniques or consider a different chromatographic method (e.g., preparative HPLC). |
| The compound appears to degrade on the column (e.g., streaking, multiple spots on TLC). | - The compound may be sensitive to the acidity of the silica gel.- The solvent system may be causing degradation. | - Neutralize the silica gel by washing it with a solvent system containing a small amount of a basic modifier like triethylamine before packing the column.- Use a buffered mobile phase if compatible with the stationary phase. |
| Low recovery of the compound from the column. | - The compound may be irreversibly adsorbed onto the stationary phase.- The compound may be only partially soluble in the mobile phase, leading to precipitation on the column. | - Add a small percentage of a more polar solvent (e.g., methanol in a dichloromethane mobile phase) to improve elution.- Ensure the crude sample is fully dissolved in the loading solvent before applying it to the column. |
| Unexpected peak shapes (e.g., tailing, fronting, split peaks). | - Column overloading.- Inappropriate sample solvent.- Column degradation or improper packing. | - Reduce the amount of sample loaded onto the column.- Dissolve the sample in a solvent that is weaker than the mobile phase.[9]- Repack the column or use a new pre-packed column. |
Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| The compound oils out instead of crystallizing. | - The solution is too supersaturated.- The presence of impurities is inhibiting crystal lattice formation. | - Attempt a slower cooling rate or use a solvent/anti-solvent vapor diffusion method to slow down the precipitation process.- Further purify the material by chromatography to remove impurities before attempting crystallization again. |
| No crystals form, even after cooling and scratching. | - The compound is highly soluble in the chosen solvent.- The concentration is too low. | - Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.- Concentrate the solution before cooling. |
| The resulting crystals are of poor quality or very small. | - Rapid crystal growth. | - Slow down the crystallization process by reducing the rate of cooling or using a solvent system with slightly higher solubility for the compound. |
Quantitative Data on this compound Synthesis
| Compound | Synthetic Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |
| This compound | Woodward and Hoye (1977) | 17 | 1.1% | [1] |
| This compound | Shen (2008) | 16 | 2.4% | [1] |
| This compound | Lawrence Lab (2019) | 20 | 7.7% | [1] |
| This compound | Convergent [4+2] Benzannulation | 5 | Not explicitly stated, but described as more efficient | [1][2] |
| This compound | From neopentylene-fused benzoate | 16 (from intermediate), 20 (from commercial materials) | up to 12% | [3] |
Experimental Protocols
General Protocol for Purification of an this compound Analog by Column Chromatography
This protocol provides a general methodology. Specific parameters such as column size, solvent system, and fraction collection should be optimized for each specific analog.
-
Preparation of the Crude Sample:
-
After the final synthetic step, work up the reaction mixture to obtain the crude product.
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). A stronger solvent like DMSO or DMF should be avoided as it can lead to poor separation.[9]
-
-
Column Packing:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Once the solvent level reaches the top of the sand, carefully load the dissolved crude sample onto the column.
-
Allow the sample to enter the silica bed completely.
-
-
Elution:
-
Begin eluting the column with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity. For example, start with 100% hexane and gradually add ethyl acetate.
-
The flow rate should be maintained at a steady pace.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the separation by Thin Layer Chromatography (TLC) using a suitable stain or UV light to visualize the spots.
-
-
Isolation of the Pure Compound:
Visualizations
Caption: General workflow for the synthesis and purification of this compound analogs.
This technical support guide is intended for informational purposes and should be used in conjunction with established laboratory safety practices and peer-reviewed literature.
References
- 1. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of this compound and analogous phosphatase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and PTP Inhibitory Activity of this compound and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a potential LAR inhibitor: synthesis, SAR, and preliminary studies on the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. ijiset.com [ijiset.com]
Validation & Comparative
A Comparative Guide to Illudalic Acid and Other PTP Inhibitors for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of illudalic acid, a natural product-derived protein tyrosine phosphatase (PTP) inhibitor, with other relevant PTP inhibitors. It is intended for researchers, scientists, and drug development professionals working in cell signaling and therapeutics. This document synthesizes experimental data on inhibitory potency, selectivity, and mechanisms of action, presenting quantitative data in structured tables for clear comparison. Detailed experimental methodologies and signaling pathway diagrams are also provided to support further research and development.
Introduction to Protein Tyrosine Phosphatases (PTPs) and this compound
Protein tyrosine phosphatases (PTPs) are a crucial family of signaling enzymes that counterbalance the activity of protein tyrosine kinases.[1] They catalyze the removal of phosphate groups from tyrosine residues on proteins, a fundamental mechanism for regulating a vast array of cellular processes including growth, differentiation, metabolism, and immune responses.[1][2] Dysregulation of PTP activity is implicated in numerous diseases, making them significant targets for therapeutic intervention.[1]
This compound is a sesquiterpenoid natural product originally isolated from the toxic Jack O'Lantern mushroom (Omphalotus illudens). It has emerged as a potent and selective inhibitor of the Leukocyte Common Antigen-Related (LAR) subfamily of receptor-type PTPs.[1] This subfamily, comprising PTPRF (LAR), PTPRD (PTPδ), and PTPRS (PTPσ), plays a critical role in neuronal development, axon guidance, and synapse formation.[3]
Mechanism of Action of this compound
This compound functions as a time-dependent, covalent inhibitor of the LAR PTP subfamily.[1] Its mechanism involves an initial non-covalent binding to the enzyme, followed by the formation of a covalent bond with a key cysteine residue within the PTP active site.[1] This irreversible inhibition is a key feature that distinguishes it from many other PTP inhibitors.
Comparative Analysis of this compound and Other PTP Inhibitors
The following tables provide a comparative overview of the inhibitory potency and selectivity of this compound and its analogs against members of the LAR PTP subfamily and other PTPs. For context, data on a well-characterized non-covalent PTP1B inhibitor, Ertiprotafib, is also included, although it targets a different PTP.
Table 1: Inhibitory Potency of this compound and Analogs against LAR Subfamily PTPs
| Compound | Target PTP | IC50 | KI | kinact (min-1) | Notes |
| This compound | LAR (PTPRF) | 52 ± 10 nM (at pH 7.5)[1] | 8 ± 3 µM[1] | 2.3 ± 0.4[1] | Potency is pH-dependent. |
| LAR (PTPRF) | 2.1 ± 0.2 µM (at pH 6.5)[1] | 130 ± 50 µM[4] | 1.3 ± 0.4[4] | Discrepancy in KI values reported in different studies. | |
| 7-Butoxy this compound Analog (7-BIA) | PTPRD | ~1-3 µM[5][6] | - | - | An analog of this compound. |
| PTPRS | 40 µM[5][6] | - | - | ||
| NHB1109 (7-cyclopentylmethoxy this compound analog) | PTPRD | 600-700 nM[7][8][9] | - | - | A potent analog of 7-BIA. |
| PTPRS | 600-700 nM[7][8][9] | - | - |
Table 2: Selectivity Profile of this compound and Analogs
| Compound | PTPs Inhibited (LAR Subfamily) | Other PTPs with a Degree of Inhibition | PTPs with Minimal/No Inhibition |
| This compound | LAR, PTPRσ, PTPRδ[1] | PTP1B, SHP2, CD45[1] | - |
| 7-Butoxy this compound Analog (7-BIA) | PTPRD, PTPRS[5][6] | PTPRF, PTPRJ, PTPN1/PTP1B[7][8] | Many other receptors and transporters.[6] |
| NHB1109 | PTPRD, PTPRS[7][8][9] | PTPRF, PTPRJ, PTPN1/PTP1B (less than 7-BIA)[7][8] | - |
Experimental Protocols
General Protocol for PTP Inhibition Assay
This protocol is adapted from established methods for determining the potency of PTP inhibitors in vitro.[10][11]
1. Materials and Reagents:
-
Recombinant human LAR subfamily PTP catalytic domains (PTPRF, PTPRD, PTPRS)
-
This compound or other test inhibitors dissolved in DMSO
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 0.01% Tween-20
-
Substrate: p-Nitrophenyl Phosphate (pNPP) or a fluorogenic substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
384-well microplates
-
Microplate reader
2. Procedure:
-
Enzyme Preparation: Prepare a working solution of the PTP enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Then, dilute further in the assay buffer to the desired final concentrations.
-
Assay Reaction:
-
Add the PTP enzyme solution to the wells of the 384-well plate.
-
Add the diluted inhibitor solutions to the respective wells. For covalent inhibitors, a pre-incubation period (e.g., 15-30 minutes) at room temperature may be necessary to allow for the covalent reaction to occur.
-
Initiate the reaction by adding the substrate (e.g., pNPP) to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader.
-
For pNPP, measure the absorbance at 405 nm at regular intervals. For DiFMUP, measure the fluorescence emission.
-
-
Data Analysis:
-
Determine the initial reaction rates (slopes) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Signaling and Experimental Diagrams
Caption: LAR PTP Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a PTP Inhibition Assay.
Caption: Proposed Mechanism of Covalent Inhibition by this compound.
References
- 1. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LAR Receptor Tyrosine Phosphatase Family in Healthy and Diseased Brain [frontiersin.org]
- 4. Synthesis and PTP Inhibitory Activity of this compound and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 7-BIA |CAS:1313403-49-4 Probechem Biochemicals [probechem.com]
- 7. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy this compound analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Illudalic Acid and Other Natural Product Inhibitors of Protein Tyrosine Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of illudalic acid with other natural product inhibitors of protein tyrosine phosphatases (PTPs), a critical family of enzymes involved in cellular signaling. The information presented is supported by experimental data to aid in the evaluation of these compounds for further research and drug development.
Introduction to this compound and Protein Tyrosine Phosphatases
This compound is a sesquiterpenoid natural product originally isolated from the fungus Omphalotus illudens. It has gained significant attention as a potent and selective inhibitor of the Leukocyte Antigen-Related (LAR) phosphatase, a receptor-type protein tyrosine phosphatase.[1][2] PTPs play a crucial role in regulating a wide array of cellular processes by catalyzing the dephosphorylation of tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive therapeutic targets.[3]
This compound stands out due to its covalent mechanism of inhibition, targeting a catalytic cysteine residue within the active site of LAR.[2] This guide will compare the inhibitory activity, mechanism of action, and target selectivity of this compound with other natural product-derived PTP inhibitors.
Comparative Inhibitory Activity
The inhibitory potential of this compound against LAR is well-documented. For a direct comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected natural product inhibitors against various PTPs.
| Natural Product | Target PTP | IC50 (µM) | Compound Class | Source |
| This compound | LAR | 1.3 - 2.1 | Sesquiterpenoid | Omphalotus illudens |
| This compound | PTP1B | >50 | Sesquiterpenoid | Omphalotus illudens |
| This compound | SHP-2 | >50 | Sesquiterpenoid | Omphalotus illudens |
| Aquastatin A | LAR | Weak Inhibition | Meroterpenoid | Cosmospora sp. |
| Aquastatin A | PTP1B | 0.19 | Meroterpenoid | Cosmospora sp. |
| Tannic Acid | PTP1B | 0.38 | Tannin | Plants |
| Tannic Acid | SHP-1 | 0.52 | Tannin | Plants |
| Ellagic Acid | SHP-2 | 0.69 | Phenolic Acid | Plants |
| Ellagic Acid | PTP1B | 2.04 | Phenolic Acid | Plants |
| Quercetin | PTP1B | 4.3 - 36.8 | Flavonoid | Plants |
| Quercetin | PTPN22 | 29.59 | Flavonoid | Plants |
Data Summary: The table highlights the potent and selective inhibition of LAR by this compound. While other natural products like aquastatin A, tannic acid, and ellagic acid are potent inhibitors of other PTPs such as PTP1B and SHP-2, their activity against LAR is either weak or not as extensively characterized.[4] This underscores the unique profile of this compound as a valuable tool for studying LAR function.
Mechanism of Action
The mechanism by which a compound inhibits its target is a critical determinant of its utility. This compound is a covalent inhibitor, which distinguishes it from many other natural product PTP inhibitors.
This compound: this compound acts as a time-dependent, covalent inhibitor of LAR phosphatase.[5][6] The proposed mechanism involves the covalent ligation of the inhibitor to the catalytic cysteine residue in the active site of LAR. This irreversible binding leads to the inactivation of the enzyme.[2]
Other Natural Product Inhibitors: Many other natural product PTP inhibitors, such as flavonoids and phenolic acids, typically act as reversible, competitive or non-competitive inhibitors. For instance, aquastatin A is a competitive inhibitor of PTP1B, while ellagic acid is a competitive inhibitor of SHP2.[3][4] These compounds bind non-covalently to the enzyme's active site or allosteric sites, leading to a temporary loss of activity.
Signaling Pathways and Experimental Workflows
To understand the biological context of LAR inhibition, it is essential to visualize its role in cellular signaling.
LAR Signaling Pathway
Leukocyte Antigen-Related (LAR) phosphatase is a receptor-type PTP that plays a crucial role in regulating cell adhesion, neurite outgrowth, and growth factor signaling. Downstream of LAR, several key signaling proteins are modulated, impacting cellular functions.
Caption: LAR phosphatase signaling pathway regulating cell adhesion.
Experimental Workflow for Inhibitor Screening
Bioassay-guided fractionation is a common strategy to identify novel PTP inhibitors from natural sources. The following workflow illustrates this process.
Caption: Bioassay-guided fractionation workflow for PTP inhibitors.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the comparative evaluation of enzyme inhibitors. The following is a detailed methodology for a common in vitro PTP inhibition assay.
Protocol: In Vitro LAR Phosphatase Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)
Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of LAR phosphatase using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human LAR phosphatase (catalytic domain)
-
pNPP substrate solution (e.g., 100 mM in a suitable buffer)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop Solution: 1 M NaOH
Procedure:
-
Prepare Reagents:
-
Dilute the stock solution of LAR phosphatase in Assay Buffer to the desired final concentration (e.g., 0.1-0.5 µg/mL).
-
Prepare a series of dilutions of the test compound in Assay Buffer from a stock solution in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare the pNPP working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2 mM).
-
-
Assay Setup:
-
To each well of a 96-well microplate, add 25 µL of the diluted test compound solution or vehicle control (Assay Buffer with DMSO).
-
Add 50 µL of the diluted LAR phosphatase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the pNPP working solution to each well.
-
Incubate the plate at 37°C for 30 minutes. The incubation time may be optimized based on the enzyme activity.
-
-
Stop Reaction and Measurement:
-
Stop the enzymatic reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also enhance the yellow color of the p-nitrophenol product.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Conclusion
This compound represents a promising natural product inhibitor with high potency and selectivity for LAR phosphatase. Its covalent mechanism of action offers a distinct advantage for its use as a chemical probe to study the biological functions of LAR. While other natural products demonstrate significant inhibitory activity against various PTPs, their specificity for LAR is less pronounced. The data and protocols presented in this guide provide a framework for the objective comparison of this compound with other natural product inhibitors, facilitating informed decisions in drug discovery and chemical biology research. Further investigation into the selectivity profiles of a broader range of natural products against LAR is warranted to identify new lead compounds for therapeutic development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Derivatives of the Fungal Natural Product this compound Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wvu.flintbox.com [wvu.flintbox.com]
- 4. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and PTP Inhibitory Activity of this compound and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Illudalic Acid Analogs: Structure-Activity Relationship and Phosphatase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of illudalic acid analogs based on their inhibitory activity against various phosphatases. The structure-activity relationship (SAR) is explored through quantitative data, detailed experimental protocols, and pathway visualizations.
This compound, a fungal metabolite, and its synthetic analogs have garnered significant interest as inhibitors of protein tyrosine phosphatases (PTPs), a class of enzymes crucial in cellular signaling.[1] Dysregulation of PTP activity is implicated in numerous diseases, making them attractive therapeutic targets. This guide focuses on the SAR of this compound analogs, primarily concerning their inhibitory effects on the Leukocyte Common Antigen-Related (LAR) family of PTPs, including LAR and PTPRD, as well as the protein histidine phosphatase PHPT1.
Key Structural Features for Biological Activity
The core structure of this compound is crucial for its biological activity. SAR studies have highlighted several key pharmacophoric features:
-
5-Formyl Group and Hemi-acetal Lactone: These moieties are critical for the effective inhibition of LAR activity.[2]
-
Fused Dimethylcyclopentene Ring: This structural element enhances the potency of this compound against LAR.[2]
-
Adjacent Phenol and Aldehyde Moieties: These groups appear to be required for PHPT1 inhibitory activity, as methylation of the phenol group leads to a significant decrease in potency.[3]
Comparative Inhibitory Activity of this compound Analogs
The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and several of its key analogs against various phosphatases. Lower IC50 values indicate higher potency.
| Compound | Target Phosphatase | IC50 (µM) | Notes |
| This compound (IA1) | LAR | 2.1 ± 0.2[1] | Time-dependent inhibition, suggesting covalent binding.[1][4] |
| PHPT1 | 3.5 ± 0.6[3] | Reversible, non-competitive inhibitor.[3] | |
| IA1-8H2 (didesmethyl analog) | PHPT1 | 3.4 ± 0.7[3] | Most potent PHPT1 inhibitor identified among the tested analogs.[3] |
| IA1-6OMe (phenol methyl ether) | PHPT1 | 14 ± 3[3] | Decreased potency highlights the importance of the free phenol group.[3] |
| 7-Butoxy this compound Analog (7-BIA) | PTPRD | Potent inhibitor (specific IC50 not provided in abstract)[5] | Lead compound for PTPRD inhibition.[5] |
| PHPT1 | 32 ± 1[3] | ||
| NHB1109 (7-cyclopentyl methoxy analog) | PTPRD | 0.6 - 0.7[6] | Improved potency and selectivity compared to 7-BIA.[6] |
| PTPRS | 0.6 - 0.7[6] | ||
| Analog 15e (7-alkoxy analog) | LAR | 0.18[6] | Represents one of the most potent small-molecule inhibitors of LAR.[6] |
Mechanism of Action: Covalent vs. Non-covalent Inhibition
A fascinating aspect of this compound analogs is their varied mechanisms of action against different phosphatases.
-
LAR Inhibition: this compound exhibits time-dependent inhibition of LAR, which is characteristic of a covalent or pseudo-irreversible mode of inhibition.[3][4] Mass spectrometry analysis indicates that this compound covalently labels two cysteine residues in LAR, with the adduct at the catalytic cysteine being primarily responsible for the inhibition of its activity.[7]
-
PHPT1 Inhibition: In contrast, this compound analogs act as reversible, non-competitive inhibitors of PHPT1.[3] Studies with mutant PHPT1, where all three cysteine residues were replaced with alanine, showed no significant change in inhibition, confirming that cysteine residues are not critical for the interaction.[3]
Experimental Protocols
The following section details the methodologies used in the key experiments cited in this guide.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of compounds against PTPs like LAR and PTPRD.
Principle: The assay measures the enzymatic activity of the PTP by monitoring the dephosphorylation of a substrate, para-nitrophenyl phosphate (pNPP). The product, para-nitrophenolate, can be detected spectrophotometrically.
Materials:
-
Recombinant human PTP enzyme (e.g., LAR, PTPRD)
-
para-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a solution of the PTP enzyme in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate. A DMSO control is also included.
-
For time-dependent inhibitors, a pre-incubation of the enzyme and inhibitor may be required (e.g., 18 minutes).[5]
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance of the product (p-nitrophenolate) at 405 nm at regular intervals.[5]
-
Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
PHPT1 Inhibition Assay
A similar principle is applied to measure the inhibition of PHPT1, often using a fluorogenic substrate.
Principle: This assay utilizes a substrate that becomes fluorescent upon dephosphorylation by PHPT1. The increase in fluorescence is proportional to the enzyme activity.
Materials:
-
Recombinant human PHPT1 enzyme
-
Fluorogenic phosphatase substrate
-
Assay buffer
-
Test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The test compounds are added to the wells containing the PHPT1 enzyme in the assay buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated, and the fluorescence is measured over time using a plate reader.
-
The IC50 values are determined by analyzing the dose-dependent inhibition of the enzyme activity.
Signaling Pathway Involvement
This compound analogs target phosphatases that are key regulators in various cellular signaling pathways. The LAR-RPTP subfamily, including LAR, PTPRD, and PTPRS, plays a crucial role in cell adhesion, neurite outgrowth, and synapse formation.[8][9] PTPRD, for instance, is involved in regulating the STAT3 and β-catenin signaling pathways, which are often dysregulated in cancer.[10]
The diagram below illustrates a simplified representation of the role of the LAR-RPTP family in synaptic organization, a process that can be modulated by this compound analogs.
Caption: Role of LAR-RPTPs in synaptic organization and its inhibition by this compound analogs.
This guide provides a snapshot of the current understanding of the structure-activity relationships of this compound analogs. The potent and selective nature of some of these compounds, coupled with their diverse mechanisms of action, makes them valuable tools for studying phosphatase biology and promising starting points for the development of novel therapeutics. Further research into optimizing their selectivity and in vivo efficacy is warranted.
References
- 1. Synthesis and biological evaluation of this compound derivatives: Inhibition of protein tyrosine phosphatase activity [morressier.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatives of the Fungal Natural Product this compound Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy this compound analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanism of covalent inhibition of LAR phosphatase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LAR Receptor Tyrosine Phosphatase Family in Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein tyrosine phosphatases PTPδ, PTPσ, and LAR: presynaptic hubs for synapse organization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein tyrosine phosphatase receptor type D (PTPRD)—mediated signaling pathways for the potential treatment of hepatocellular carcinoma: a narrative review - Huang - Annals of Translational Medicine [atm.amegroups.org]
A Comparative Analysis of Illudalic Acid Derivatives as Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of illudalic acid and its derivatives, focusing on their inhibitory activity against various phosphatases. The information presented is intended to aid researchers in understanding the structure-activity relationships of these compounds and to provide a foundation for the development of novel therapeutic agents.
Introduction
This compound is a sesquiterpenoid natural product isolated from the fungus Omphalotus illudens. It has emerged as a promising scaffold for the development of selective phosphatase inhibitors. Its derivatives have shown potent and, in some cases, highly selective inhibition of protein tyrosine phosphatases (PTPs), particularly the Leukocyte common Antigen-Related (LAR) subfamily, as well as protein histidine phosphatases like PHPT1. This guide compares the biological activity of this compound and several of its key derivatives, providing quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Biological Activity
The inhibitory potency of this compound and its derivatives varies significantly with structural modifications. The primary target for many of these compounds is the LAR protein tyrosine phosphatase. However, activity against other PTPs and PHPT1 has also been documented, highlighting the potential for developing selective inhibitors.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its derivatives against various PTPs. The data reveals that modifications to the this compound scaffold can lead to substantial increases in potency and selectivity.
| Compound | Target PTP | IC50 | Key Findings |
| This compound | LAR | 2.1 µM (at pH 6.5)[1][2] | Parent compound, shows pH-dependent inhibition.[1] |
| LAR | 52 nM (at pH 7.5)[1] | More potent at physiological pH.[1] | |
| This compound Methyl Ether | LAR | 55 µM[2] | Less potent than the parent compound but more selective for LAR.[2] |
| Truncated Analogue | LAR | No significant activity[2] | Lacks the neopentylene ring fusion, highlighting its importance for activity.[2] |
| Analogue 15e (7-alkoxy) | LAR | 180 nM[3][4] | Demonstrates that 7-alkoxy substitution can significantly enhance potency.[3][4] |
| Analogue 15f (7-alkoxy) | LAR vs. PTP-1B | 120-fold selectivity for LAR[3] | Highlights the potential for achieving high selectivity with 7-alkoxy modifications.[3] |
| 7-Butoxy this compound (7-BIA) | PTPRD | Micromolar inhibition | A lead compound for PTPRD inhibition being investigated for addiction treatment.[1][5] |
| NHB1109 (7-cyclopentyl methoxy) | PTPRD, PTPRS | 600-700 nM | Improved potency and selectivity over 7-BIA.[5] |
Inhibition of Protein Histidine Phosphatase (PHPT1)
Recent studies have shown that this compound and its analogs also inhibit the protein histidine phosphatase PHPT1. Notably, the mechanism of inhibition for PHPT1 is different from that for LAR.
| Compound | Target Phosphatase | IC50 | Mechanism of Action |
| This compound Analogues | PHPT1 | - | Reversible and non-competitive.[6] |
Mechanism of Action
A key differentiator among this compound derivatives is their mechanism of action against different phosphatase families.
-
LAR Inhibition: this compound is a time-dependent and covalent inhibitor of LAR.[1][2] The inhibition proceeds through a two-step mechanism: an initial non-covalent binding followed by a covalent modification of the enzyme.[2] Kinetic studies of this compound against LAR at pH 7.5 have determined the initial binding constant (KI) to be 8 ± 3 µM and the rate of inactivation (kinact) to be 2.3 ± 0.4 min-1.[1]
-
PHPT1 Inhibition: In contrast to its action on LAR, this compound analogs inhibit PHPT1 through a reversible, non-competitive mechanism.[6] This suggests a different binding mode and set of interactions with the active site of PHPT1.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is strongly influenced by their chemical structure. Key structural features that govern their inhibitory potency and selectivity include:
-
5-Formyl Group and Hemi-acetal Lactone: These moieties are considered crucial for the effective inhibition of LAR.[7]
-
Fused Dimethylcyclopentene Ring: This part of the scaffold enhances the potency of this compound against LAR.[7] Truncated analogues lacking this ring show a significant loss of activity.[2]
-
7-Alkoxy Substituents: Modification at the 7-position with alkoxy groups has been shown to dramatically increase both the potency and selectivity for LAR and other related PTPs like PTPRD.[3][4][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound derivatives.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol is a general method for determining the in vitro inhibitory activity of compounds against PTPs, such as LAR. It is based on a fluorescence-based assay that measures the dephosphorylation of a substrate.[8][9]
Materials:
-
Purified PTP enzyme (e.g., LAR)
-
PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence detection (excitation/emission ~358/450 nm for DiFMUP)
Procedure:
-
Enzyme Preparation: Dilute the purified PTP enzyme to the desired working concentration in cold PTP assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the assay period.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute these further in PTP assay buffer to the final desired concentrations.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (for control wells) to the wells of the 384-well plate.
-
Add the diluted enzyme solution (e.g., 20 µL) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the phosphatase reaction by adding the DiFMUP substrate solution (e.g., 25 µL) to each well. The final substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme.
-
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence in a kinetic mode using a plate reader at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[8][9]
-
Protein Histidine Phosphatase (PHPT1) Inhibition Assay
This protocol describes a method for assessing the inhibitory activity of compounds against PHPT1, also utilizing a fluorogenic substrate.[10]
Materials:
-
Purified PHPT1 enzyme
-
PHPT1 assay buffer (e.g., 50 mM HEPES, 10 mM NaCl, 0.01% Brij 35, pH 8.0)
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Dithiothreitol (DTT)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of DTT (e.g., 100 mM).
-
Enzyme and Compound Incubation:
-
In the wells of a 96-well plate, add the PHPT1 assay buffer.
-
Add the desired volume of the test compound solution.
-
Add the purified PHPT1 enzyme stock solution.
-
Incubate the plate at room temperature for 30 minutes to allow for pre-incubation of the enzyme with the inhibitor.
-
-
Reaction Initiation: Start the reaction by adding the DiFMUP substrate. The final concentration of all components should be optimized for the specific assay conditions.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time at 37°C.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values as described for the PTP inhibition assay.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental procedures relevant to the study of this compound derivatives.
Caption: LAR PTP signaling and its inhibition by this compound derivatives.
Caption: Workflow for PTP inhibition assay using a fluorogenic substrate.
References
- 1. Synthesis of this compound and analogous phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and PTP Inhibitory Activity of this compound and Its Methyl Ether, with Insights into Selectivity for LAR PTP over Other Tyrosine Phosphatases under Physiologically Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and LAR inhibition of 7-alkoxy analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity studies of PTPRD phosphatase inhibitors identify a 7-cyclopentymethoxy this compound analog candidate for development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of the Fungal Natural Product this compound Inhibit the Activity of Protein Histidine Phosphatase PHPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Illuminating the Bond: A Comparative Guide to Validating the Covalent Modification of LAR by Illudalic Acid
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel therapeutic agent is paramount. This guide provides a comprehensive comparison of experimental approaches used to validate the covalent modification of the Leukocyte Common Antigen-Related (LAR) protein tyrosine phosphatase by illudalic acid, a potent and selective inhibitor. We will delve into the established methods, present supporting experimental data in a clear, comparative format, and provide detailed protocols for key experiments. Furthermore, we will explore alternative techniques for validating covalent protein modification, offering a broader perspective for researchers in the field.
The inhibition of LAR, a key regulator in cellular signaling pathways, by the natural product this compound has been shown to occur through a covalent mechanism. This irreversible binding offers the potential for prolonged therapeutic effects. However, rigorous validation of this covalent interaction is essential to understand its potency, selectivity, and overall pharmacological profile.
Primary Validation of LAR-Illudalic Acid Covalent Adduct
The covalent modification of LAR by this compound has been primarily validated through a combination of kinetic assays, mass spectrometry, and site-directed mutagenesis. These methods provide a multi-faceted approach to confirming the irreversible nature of the binding and identifying the specific amino acid residues involved.
Time-Dependent Inhibition Assays
A hallmark of covalent inhibitors is their time-dependent inhibition of the target enzyme. This is because the formation of the covalent bond is a chemical reaction that occurs over time. In the case of this compound and LAR, studies have demonstrated a clear time-dependent loss of LAR phosphatase activity in the presence of the inhibitor.
Table 1: Kinetic Parameters for the Inhibition of LAR by this compound
| Parameter | Value (pH 7.5, 37°C) | Value (pH 6.5, 22°C) | Reference(s) |
| K_I (μM) | 8 ± 3 | 130 ± 50 | |
| k_inact (min⁻¹) | 2.3 ± 0.4 | 1.3 ± 0.4 | |
| k_inact/K_I (M⁻¹s⁻¹) | ~5 x 10³ | ~1.7 x 10² |
-
K_I : The initial non-covalent binding affinity. A lower value indicates stronger initial binding.
-
k_inact : The maximal rate of covalent modification.
-
k_inact/K_I : The second-order rate constant, which represents the overall efficiency of the covalent inhibitor.
The significant increase in the k_inact/K_I ratio at physiological pH and temperature highlights the efficiency of this compound as a covalent inhibitor of LAR under these conditions.
Mass Spectrometry
Mass spectrometry (MS) provides direct evidence for the formation of a covalent adduct by detecting the mass increase of the protein corresponding to the mass of the bound inhibitor. For the LAR-illudalic acid interaction, electrospray ionization mass spectrometry (ESI-MS) has been instrumental.
Key Findings from Mass Spectrometry:
-
Covalent Adduct Confirmation: ESI-MS analysis of the LAR D1 domain incubated with this compound revealed a mass increase consistent with the formation of a 1:1 covalent adduct.
-
Identification of Modification Sites: Tandem mass spectrometry (LC-MS/MS) analysis of the trypsin-digested LAR D1-illudalic acid complex identified two specific cysteine residues, C1536 and C1548 , as the sites of covalent modification.
Site-Directed Mutagenesis
To confirm the functional importance of the identified cysteine residues, site-directed mutagenesis is employed. By replacing the target cysteine with a non-reactive amino acid, such as serine or alanine, the covalent interaction should be abolished, leading to a significant reduction in the inhibitor's potency.
Mutational analysis has supported the hypothesis that the inhibition of LAR phosphatase activity by this compound is primarily due to the adduct formed with the catalytic cysteine residue.
Experimental Protocols
Time-Dependent Inhibition Assay Protocol
This protocol is a generalized procedure based on published methodologies for assessing the time-dependent inhibition of LAR by this compound.
Materials:
-
Recombinant human LAR phosphatase domain
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the LAR enzyme to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
Pre-incubation: In a 96-well plate, mix the LAR enzyme with each concentration of this compound or the vehicle control. Incubate the plate at 37°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).
-
Reaction Initiation: At each time point, add the substrate (pNPP) to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm (due to the production of p-nitrophenol) using a microplate reader.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.
-
The slope of this line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations and fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine K_I and k_inact.
-
.
LC-MS/MS Protocol for Adduct Site Identification
This protocol outlines the general steps for identifying the site of covalent modification on LAR by this compound using LC-MS/MS.
Materials:
-
LAR D1 domain-illudalic acid adduct
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
LC-MS/MS system (e.g., Q-Exactive Orbitrap)
-
C18 reverse-phase column
Procedure:
-
Denaturation and Reduction: Denature the protein sample in 8 M urea. Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate free cysteine residues by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample to reduce the urea concentration to < 1 M. Add trypsin and incubate overnight at 37°C.
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid.
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the LAR protein sequence using a database search engine (e.g., Mascot, Sequest).
-
Specify the mass of the this compound adduct as a variable modification on cysteine residues.
-
Manually validate the identified peptide-spectral matches to confirm the site of modification.
-
Alternative and Complementary Validation Techniques
While the above methods are robust, a comprehensive validation strategy often involves a combination of techniques. Below is a comparison of alternative and complementary methods that can be used to validate covalent protein modification.
Table 2: Comparison of Covalent Modification Validation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Intact Protein Mass Spectrometry | Measures the mass of the intact protein-inhibitor complex. | Provides a rapid and direct confirmation of covalent binding and stoichiometry. | Does not identify the specific site of modification. |
| Washout Experiments | Assesses the recovery of enzyme activity after removal of the inhibitor. | Provides strong evidence for irreversible or slowly reversible inhibition. | Can be time-consuming and may not be suitable for all assay formats. |
| Use of a Reversible Analogue | A structurally similar compound lacking the reactive "warhead" is used as a negative control. | Helps to distinguish between covalent and non-covalent contributions to inhibition. | Requires the synthesis of a suitable analogue. |
| X-ray Crystallography | Provides a high-resolution 3D structure of the protein-inhibitor complex. | Unambiguously confirms the covalent bond and provides detailed structural insights into the interaction. | Requires obtaining high-quality protein crystals, which can be challenging. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that react with active enzyme families to profile inhibitor selectivity. | Can assess inhibitor selectivity across an entire proteome. | Requires the synthesis of a specific probe for the target enzyme class. |
Washout Experiment Protocol
This protocol describes a general procedure for a washout experiment to confirm the irreversible inhibition of LAR.
Materials:
-
LAR enzyme
-
This compound
-
Reversible inhibitor of LAR (as a control)
-
Dialysis membrane or size-exclusion chromatography column
-
Assay buffer
-
Substrate (pNPP)
-
96-well microplate and reader
Procedure:
-
Inhibition: Incubate the LAR enzyme with a saturating concentration of this compound (or the reversible inhibitor) for a sufficient time to ensure complete inhibition.
-
Inhibitor Removal: Remove the unbound inhibitor by either dialysis against a large volume of assay buffer or by passing the mixture through a size-exclusion chromatography column.
-
Activity Measurement: Measure the enzymatic activity of the treated LAR enzyme using the pNPP assay.
-
Comparison: Compare the activity of the this compound-treated enzyme with that of the reversible inhibitor-treated enzyme and an untreated control.
-
Interpretation: If the inhibition is irreversible, the activity of the this compound-treated enzyme will not be recovered after inhibitor removal. In contrast, the activity of the enzyme treated with the reversible inhibitor should be restored.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process for the covalent modification of LAR by this compound and a general workflow for validating covalent inhibitors.
Caption: Workflow for validating the covalent modification of LAR by this compound.
A Comparative Analysis of Illudalic Acid Syntheses: From Classic Linear Approaches to a Modern Convergent Strategy
For researchers and professionals in drug development, the efficient synthesis of biologically active natural products like illudalic acid is a critical endeavor. This guide provides a detailed comparison of prominent total syntheses of this compound, a potent and selective inhibitor of the LAR protein tyrosine phosphatase. We analyze the seminal, yet lengthy, Woodward and Hoye synthesis, the modified approach by Shen, and a recent, highly efficient convergent synthesis, offering a comprehensive overview of their respective efficacies.
This compound, a sesquiterpenoid isolated from the Jack-O'-Lantern mushroom (Omphalotus illudens), has garnered significant attention for its potential as a therapeutic agent. Its biological activity is intrinsically linked to its complex structure, presenting a formidable challenge for synthetic chemists. Over the past few decades, several research groups have undertaken the total synthesis of this natural product, with each approach offering unique advantages and disadvantages in terms of efficiency, scalability, and overall yield. This guide will dissect and compare three key synthetic routes to this compound, providing the detailed experimental data necessary for informed decisions in research and development.
Quantitative Comparison of Synthetic Routes
The efficacy of a synthetic route is most directly assessed by its overall yield and the number of linear steps required to reach the target molecule. The following table summarizes these key metrics for the three primary syntheses of this compound discussed herein.
| Synthesis | Lead Author(s) | Year Published | Longest Linear Sequence | Overall Yield (%) | Starting Material |
| Classic Linear Synthesis | Woodward, R. B. & Hoye, T. R. | 1977 | 17 steps | 1.1% | Indan |
| Modified Linear Synthesis | Shen, J. | 2008 | 16 steps | 2.4% | Not specified |
| Convergent Synthesis | Dudley, G. B. | 2021 | 5 steps | Not explicitly stated, but key steps are high-yielding | 3,3-dimethylcyclopentanone |
Synthetic Strategies: A Visual Overview
The strategic differences between the linear and convergent approaches to this compound are significant. The classical syntheses rely on a sequential construction of the molecule, functionalizing a pre-existing core. In contrast, the modern convergent approach assembles complex fragments late in the synthesis, a strategy that is often more efficient and flexible.
The Convergent Pathway: A Modern Approach
The 5-step synthesis of this compound represents a significant leap forward in efficiency. Its key features are a convergent [4+2] benzannulation to construct the aromatic core and a subsequent one-pot series of functional group manipulations.[1] This strategy dramatically reduces the step count and allows for the rapid generation of analogs.
Caption: Convergent synthesis of this compound.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for replicating and potentially improving upon existing synthetic routes. Below are the protocols for key steps in the compared syntheses.
Key Step in the Convergent Synthesis: [4+2] Benzannulation and One-Pot Functional Group Manipulation
The Dudley group's convergent synthesis hinges on a highly efficient two-step sequence to construct the core of this compound.[1]
Experimental Protocol:
-
[4+2] Benzannulation: The β-keto amide and β-keto ester building blocks are reacted in a [4+2] benzannulation reaction to form the fully substituted arene core of this compound.
-
One-Pot Coordinated Functional Group Manipulations: The product from the benzannulation undergoes a series of transformations in a single reaction vessel. This includes a phenol-directed hydride reduction.
-
Acidic Hydrolysis: The final step is an acidic hydrolysis which reveals the tricyclic structure of this compound. A reduction of the intermediate with LiAlH4 followed by an acidic workup yields this compound in 47% yield over the final steps.[1]
Biological Efficacy of Synthesized this compound
The ultimate test of any total synthesis is the biological activity of the final product. This compound is a known inhibitor of the Leukocyte common antigen-related (LAR) protein tyrosine phosphatase (PTP). The material produced by the convergent synthesis was shown to be a potent, selective, and covalent inhibitor of the LAR subfamily of tyrosine phosphatase enzymes.[1]
Conclusion
The evolution of this compound synthesis from lengthy, linear routes to a concise, convergent strategy highlights the significant advancements in synthetic organic chemistry. The 5-step synthesis developed by Dudley and his team offers a much-improved pathway to this valuable natural product, facilitating not only its production but also the generation of analogs for further pharmacological evaluation. This guide provides the essential data and a clear comparison to aid researchers in the selection and implementation of the most effective synthetic strategy for their specific needs. The ability to efficiently access this compound and its derivatives will undoubtedly accelerate research into its therapeutic potential.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
